3-Bromo-4-iodothiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCBCVSLGOBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504764 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73882-41-4 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-4-iodothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and regioselective protocol for the synthesis of 3-Bromo-4-iodothiophene, a key heterocyclic building block for the development of novel pharmaceuticals and advanced organic materials. The presented methodology is based on established and reliable organometallic procedures, ensuring reproducibility and scalability.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-dibromothiophene. This strategy hinges on a regioselective metal-halogen exchange reaction, followed by quenching with an iodine source. This approach offers superior control over the final product's isomeric purity compared to direct halogenation methods.
The overall transformation can be summarized as follows:
-
Regioselective Lithiation: 3,4-Dibromothiophene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. This selectively replaces one of the bromine atoms with a lithium atom.
-
Iodination: The resulting organolithium intermediate is then reacted with an electrophilic iodine source, typically molecular iodine, to yield the desired this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound, starting from 3,4-dibromothiophene.
| Parameter | Value |
| Starting Material | 3,4-Dibromothiophene |
| Reagents | n-Butyllithium (n-BuLi), Iodine (I₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | Approximately 2-3 hours |
| Typical Yield | 60-70% |
| Molecular Formula | C₄H₂BrIS |
| Molecular Weight | 288.93 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
3,4-Dibromothiophene
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Iodine (solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Dry ice/acetone or liquid nitrogen cooling bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is thoroughly dried and assembled.
-
The flask is charged with 3,4-dibromothiophene (1.0 equivalent).
-
Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
n-Butyllithium (1.05 equivalents) is drawn into a syringe and added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.
-
-
Iodination:
-
A solution of iodine (1.1 equivalents) in anhydrous THF is prepared in a separate flask.
-
This iodine solution is then added dropwise to the reaction mixture at -78 °C. A color change is typically observed as the iodine is consumed.
-
The reaction mixture is stirred at -78 °C for another hour and then allowed to warm slowly to room temperature.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Caption: A diagram showing the chemical transformation from 3,4-dibromothiophene to this compound.
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-4-iodothiophene (CAS No. 73882-41-4). This dihalogenated heterocycle is a valuable building block in organic synthesis, particularly for the preparation of complex thiophene-containing molecules relevant to the pharmaceutical and materials science sectors. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, making it a versatile intermediate. This document details its known physical and spectroscopic properties, outlines a proposed synthetic pathway, and provides detailed experimental protocols for key transformations such as Suzuki-Miyaura coupling, Stille coupling, and metal-halogen exchange reactions.
Core Chemical Properties
This compound is a liquid at room temperature and should be stored in a dark, dry place at 2-8°C.[1][2] Due to the limited availability of experimental data, some physical properties are estimated based on closely related compounds.
Physical and Chemical Data
| Property | Value | Source/Notes |
| IUPAC Name | This compound | [1] |
| CAS Number | 73882-41-4 | [1][3] |
| Molecular Formula | C₄H₂BrIS | [4] |
| Molecular Weight | 288.93 g/mol | [1][4] |
| Physical Form | Liquid | [1][2] |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C. | Based on related dihalothiophenes. |
| Melting Point | Not applicable (liquid at room temperature). | [1][2] |
| Density | Not experimentally determined. Estimated to be ~2.3 g/mL. | Inferred from densities of bromo- and iodo-substituted thiophenes. |
| Purity | Typically available at ≥95% | [1][2] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.35 | d | ~3.5 | H-2 |
| ~7.55 | d | ~3.5 | H-5 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~129 | C-5 |
| ~128 | C-2 |
| ~115 | C-3 |
| ~80 | C-4 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~1500, ~1400 | Medium-Strong | C=C stretch (aromatic ring) |
| ~850-700 | Strong | C-H bend (out-of-plane) |
| ~600-500 | Medium | C-Br stretch |
| ~500-450 | Medium | C-I stretch |
MS (Mass Spectrometry)
| m/z | Relative Intensity (%) | Assignment |
| 288/290 | High | [M]⁺ (with characteristic bromine isotope pattern) |
| 161/163 | Medium | [M-I]⁺ |
| 209 | Medium | [M-Br]⁺ |
| 82 | Medium | [C₄H₂S]⁺ |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from thiophene.
Experimental Protocol: Synthesis of this compound from 3-Bromothiophene
This protocol is adapted from standard procedures for the iodination of substituted thiophenes.
Materials:
-
3-Bromothiophene
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve 3-bromothiophene (1.0 eq) in a mixture of glacial acetic acid and carbon tetrachloride.
-
Cool the mixture in an ice bath and add water and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Add iodine (0.5 eq) and iodic acid (0.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Chemical Reactivity and Key Experimental Protocols
The two halogen substituents on the thiophene ring exhibit different reactivities, which is key to the synthetic utility of this compound. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[14] Conversely, in metal-halogen exchange reactions, the choice of organolithium reagent and reaction conditions can influence which halogen is exchanged.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By taking advantage of the higher reactivity of the C-I bond, selective coupling at the 4-position of this compound can be achieved.
Caption: Selective Suzuki-Miyaura coupling at the 4-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling This protocol is adapted from procedures for the selective coupling of dihaloarenes.[15]
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Cross-Coupling
Similar to the Suzuki coupling, the Stille reaction can be used for selective C-C bond formation at the C-4 position.
Caption: Selective Stille coupling at the 4-position.
Experimental Protocol: Selective Stille Coupling This protocol is based on general procedures for Stille couplings of haloarenes.[1]
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed toluene
-
Schlenk flask
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in toluene.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.
-
After cooling, dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter through Celite, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Metal-Halogen Exchange (Lithiation)
Lithiation via metal-halogen exchange provides a route to a nucleophilic thiophene species that can react with various electrophiles. The selectivity of the exchange can depend on the organolithium reagent and conditions. Generally, the C-I bond is more susceptible to exchange.
Caption: Lithiation and subsequent reaction with an electrophile.
Experimental Protocol: Lithiation and Electrophilic Quench This protocol is adapted from standard procedures for the lithiation of bromothiophenes.[16]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., DMF, an aldehyde, or ketone) (1.2 eq)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography or distillation.
Grignard Reagent Formation
Formation of a Grignard reagent from this compound is expected to be challenging due to the potential for side reactions. However, under carefully controlled conditions, it may be possible to selectively form the Grignard reagent at the more reactive iodine position. The use of activated magnesium (Rieke magnesium) or entrainment methods may be necessary.
Caption: Grignard reagent formation and subsequent carboxylation.
Experimental Protocol: Grignard Reagent Formation and Reaction This protocol is a general guideline and may require optimization.[17][18]
Materials:
-
This compound
-
Magnesium turnings (activated) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Electrophile (e.g., dry ice for carboxylation)
-
Inert atmosphere (Argon or Nitrogen)
-
Aqueous HCl (for workup)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of this compound in anhydrous THF.
-
Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, stir at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent and add the electrophile (e.g., pour the solution over crushed dry ice).
-
After the reaction with the electrophile is complete, perform an acidic workup (e.g., with aqueous HCl).
-
Extract the product, dry the organic layer, and purify.
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of polysubstituted thiophenes. These structures are core components of many organic electronic materials, including conducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In drug development, the thiophene scaffold is a common feature in many biologically active molecules. The ability to selectively introduce different functional groups at the 3- and 4-positions of the thiophene ring using this starting material allows for the creation of diverse chemical libraries for screening and lead optimization.
Safety Information
-
Signal Word: Warning[1]
-
General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[1][2]
Disclaimer
The information provided in this document is for research and development purposes only. The experimental protocols are based on established chemical principles and adaptations of literature procedures and should be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken. The predicted spectroscopic data is for reference and may differ from experimental values.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 73882-41-4 [sigmaaldrich.com]
- 3. This compound | 73882-41-4 [chemicalbook.com]
- 4. This compound - CAS:73882-41-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene, 3-bromo- [webbook.nist.gov]
- 8. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]
- 9. 3,4-Dibromothiophene (3141-26-2) 1H NMR [m.chemicalbook.com]
- 10. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 3,4-Dibromothiophene (3141-26-2) IR Spectrum [chemicalbook.com]
- 13. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-depth Technical Guide to 3-Bromo-4-iodothiophene: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-iodothiophene, a halogenated heterocyclic compound. The document details its identification, physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and materials science. Due to the specific nature of this compound, some data is presented in the context of closely related analogs to provide a robust frame of reference for researchers.
Chemical Identification and Properties
This compound is a disubstituted thiophene ring containing both a bromine and an iodine atom on adjacent carbons. Its unique structure makes it a potentially valuable intermediate in organic synthesis.
Identification
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 73882-41-4 | [1][2] |
| Molecular Formula | C₄H₂BrIS | [2] |
| Molecular Weight | 288.93 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 3-iodo-4-bromothiophene | [2] |
| InChI | 1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |
| InChIKey | IIKCBCVSLGOBRF-UHFFFAOYSA-N |
Physicochemical Properties
To provide a predictive context, the table below includes the physical properties of structurally similar thiophene derivatives.
| Property | 3-Bromothiophene | 3-Iodothiophene | 3-Bromo-4-methylthiophene |
| Boiling Point | 150 °C (lit.) | 75 °C / 14 mmHg (lit.) | 179-183 °C / 770 mmHg (lit.) |
| Density | 1.74 g/mL at 25 °C (lit.) | 2.066 g/mL at 25 °C (lit.) | 1.584 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.591 (lit.) | 1.657 (lit.) | 1.579 (lit.) |
| Reference | [3][4] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common strategy for the synthesis of 3,4-disubstituted thiophenes involves the initial preparation of 3-bromothiophene, followed by selective metallation and subsequent quenching with an electrophile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Synthesis of 3-Bromothiophene: The synthesis would likely start from the exhaustive bromination of thiophene to yield 2,3,5-tribromothiophene.[5][6] This intermediate is then subjected to selective reductive debromination at the more reactive α-positions using a reducing agent like zinc dust in acetic acid to yield 3-bromothiophene.[5][6][7]
-
Selective Iodination of 3-Bromothiophene:
-
Metallation: 3-Bromothiophene would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) would be added dropwise. The base is expected to selectively deprotonate the C-4 position due to the directing effect of the bromine at C-3.
-
Quenching: After a period of stirring at low temperature to ensure complete metallation, a solution of iodine (I₂) in THF would be added to the reaction mixture. The organolithium intermediate will react with the iodine to form the C-I bond.
-
Work-up and Purification: The reaction would be quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product would then be extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure.
-
Spectroscopic Identification (Predicted)
While experimental spectra for this compound are not available in the public domain, its characteristic spectral data can be predicted based on the analysis of similar compounds.
NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show two doublets in the aromatic region (typically 7.0-7.5 ppm), corresponding to the two protons on the thiophene ring at positions 2 and 5. The coupling constant (J-value) between these two protons would be characteristic of coupling across a sulfur atom in a thiophene ring.
-
¹³C NMR: The ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the thiophene ring. The carbons directly attached to the bromine and iodine atoms (C3 and C4) would be significantly shifted and would likely appear as low-intensity signals. The chemical shifts of these carbons are influenced by the heavy atom effect of the halogens.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic C-H stretching vibrations for the aromatic protons slightly above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1400 cm⁻¹ region. C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z 288 (and 290 due to the bromine isotopes). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).[10] Common fragmentation pathways would likely involve the loss of the halogen atoms (Br or I) or the entire thiophene ring fragmentation.[11][12][13][14]
Applications in Research and Drug Development
Thiophene and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[15] They are integral components of numerous FDA-approved drugs.[15]
Role as a Synthetic Intermediate
This compound is a versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C-I bond is generally more reactive than the C-Br bond in such reactions, enabling a stepwise introduction of different substituents at the 3- and 4-positions.
Caption: Logical workflow for the sequential functionalization of this compound.
This controlled, stepwise functionalization is highly valuable in the synthesis of complex organic materials for electronics (like conjugated polymers and small molecule semiconductors) and in the construction of novel scaffolds for drug discovery.[16][17] The thiophene core itself can participate in crucial interactions with biological targets, and the ability to precisely place substituents allows for the fine-tuning of a molecule's pharmacological properties.[16] While specific applications for this compound are not yet widely documented, its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of new therapeutic agents.
References
- 1. This compound | 73882-41-4 [chemicalbook.com]
- 2. This compound - CAS:73882-41-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-溴噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. oipub.com [oipub.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. raco.cat [raco.cat]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure and Bonding in 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Bromo-4-iodothiophene. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for related compounds, predicted spectroscopic data based on analogous structures, and a computational analysis of its molecular geometry. This document aims to serve as a valuable resource for researchers interested in the application of halogenated thiophenes in medicinal chemistry and materials science.
Introduction
Thiophene and its derivatives are a pivotal class of heterocyclic compounds extensively utilized in the development of pharmaceuticals and organic electronic materials. The introduction of halogens at specific positions on the thiophene ring allows for fine-tuning of the molecule's electronic properties, reactivity, and biological activity. This compound, a dihalogenated thiophene, presents a particularly interesting scaffold for further chemical modification due to the differential reactivity of the bromine and iodine substituents. This guide delves into the synthesis, molecular structure, and bonding characteristics of this versatile building block.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from 3-bromothiophene. The first step involves the protection of the more reactive 2- and 5-positions of the thiophene ring, followed by iodination at the 4-position, and subsequent deprotection. A more direct approach, and the one detailed below, involves the direct iodination of 3-bromothiophene, although this may lead to a mixture of products requiring careful purification.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on general procedures for the halogenation of thiophenes and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene
This procedure is a well-established method for the synthesis of 3-bromothiophene.[1][2][3]
-
Materials: 2,3,5-tribromothiophene, zinc dust, acetic acid, water, 10% sodium carbonate solution, calcium chloride.
-
Equipment: Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus.
-
Procedure:
-
To a stirred mixture of zinc dust and water in a round-bottom flask, slowly add acetic acid.
-
Heat the mixture to reflux.
-
Add 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for 3 hours.
-
Distill the product mixture with water.
-
Separate the organic layer, wash with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield 3-bromothiophene.
-
Step 2: Iodination of 3-Bromothiophene to yield this compound
This step is based on the electrophilic iodination of thiophene derivatives.[4]
-
Materials: 3-bromothiophene, N-iodosuccinimide (NIS), acetic acid, sodium thiosulfate solution, diethyl ether, magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve 3-bromothiophene in acetic acid in a round-bottom flask and cool the mixture in an ice bath.
-
Add N-iodosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with sodium thiosulfate solution to remove unreacted iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation to afford this compound. A reported boiling point for this compound is 107-110 °C.
-
Molecular Structure and Bonding
In the absence of experimental X-ray crystallographic data, the molecular structure of this compound has been predicted using computational chemistry methods. These calculations provide valuable insights into the bond lengths, bond angles, and overall geometry of the molecule.
Predicted Molecular Geometry
The geometry of this compound was optimized using density functional theory (DFT) calculations. The thiophene ring is predicted to be planar, with the bromine and iodine atoms lying in the same plane.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.37 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C5-S1 | 1.72 |
| S1-C2 | 1.72 |
| C3-Br | 1.88 |
| C4-I | 2.08 |
| Bond Angles (°) | |
| S1-C2-C3 | 111.5 |
| C2-C3-C4 | 113.0 |
| C3-C4-C5 | 113.0 |
| C4-C5-S1 | 111.5 |
| C5-S1-C2 | 91.0 |
| C2-C3-Br | 123.5 |
| C4-C3-Br | 123.5 |
| C3-C4-I | 123.0 |
| C5-C4-I | 123.0 |
| Dihedral Angles (°) | |
| Br-C3-C4-I | 0.0 |
Note: These values are based on computational modeling and may differ slightly from experimental data.
Spectroscopic Characterization
Comprehensive experimental spectroscopic data for this compound is not currently available in the public literature. Therefore, the following sections provide predicted spectroscopic data based on the analysis of related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.3 - 7.5 | d | ~3.5 - 4.0 |
| H-5 | 7.1 - 7.3 | d | ~3.5 - 4.0 |
Note: Predicted in CDCl₃. The chemical shifts are estimated based on the additive effects of bromine and iodine substituents on the thiophene ring.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 128 - 132 |
| C3 | 95 - 100 |
| C4 | 80 - 85 |
| C5 | 130 - 134 |
Note: Predicted in CDCl₃. The chemical shifts are estimated based on substituent effects.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3120 | C-H stretching (aromatic) |
| 1500 - 1550 | C=C stretching (thiophene ring) |
| 1400 - 1450 | C=C stretching (thiophene ring) |
| 800 - 850 | C-H out-of-plane bending |
| 600 - 700 | C-Br stretching |
| 500 - 600 | C-I stretching |
Note: These are predicted ranges for the main absorption bands.
Experimental and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, which is essential for confirming its identity and purity.
Caption: Logical workflow for synthesis and characterization.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for organic synthesis. This guide provides a foundational understanding of its synthesis, predicted molecular structure, and spectroscopic properties. The presented protocols and data, while partially predictive, offer a strong starting point for researchers aiming to synthesize and utilize this compound in the development of novel pharmaceuticals and functional materials. Further experimental work is necessary to fully elucidate the precise structural and electronic characteristics of this intriguing molecule.
References
Spectroscopic Profile of 3-Bromo-4-iodothiophene: A Technical and Methodological Guide
Introduction
Spectroscopic Data of Related Thiophene Derivatives
To approximate the spectroscopic characteristics of 3-Bromo-4-iodothiophene, data from 3-bromothiophene and 3,4-dibromothiophene are presented below. These compounds share the same thiophene core and halogen substitutions, providing valuable reference points for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data of Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Thiophene | CDCl₃ | 7.327 | m | H-2, H-5 | |
| 7.116 | m | H-3, H-4 | |||
| 3-Bromothiophene | neat | 7.023 | d | 1.68 | H-2 or H-5 |
| 6.846 | d | 4.86 | H-4 | ||
| 6.980 | dd | 3.18, 4.86 | H-5 or H-2 | ||
| 3,4-Dibromothiophene | CDCl₃ | 7.25 | s | H-2, H-5 |
¹³C NMR Data of Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 3,4-Dibromothiophene | CDCl₃ | 125.1 | C-2, C-5 |
| 111.9 | C-3, C-4 |
Infrared (IR) Spectroscopy Data
Characteristic IR absorption bands for thiophene derivatives are crucial for identifying functional groups and bond vibrations.
Key IR Absorptions for Brominated Thiophenes
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1500-1400 | Medium-Strong | C=C stretching in aromatic ring |
| 1250-1000 | Medium-Weak | C-H in-plane bending |
| ~800-600 | Strong | C-Br stretch |
| ~700-600 | Strong | C-S stretch |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).
Mass Spectrometry Data for 3-Bromothiophene
| m/z | Relative Intensity | Assignment |
| 164 | High | [M+2]⁺ (containing ⁸¹Br) |
| 162 | High | [M]⁺ (containing ⁷⁹Br) |
| 83 | Medium | [C₄H₃S]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring NMR, IR, and MS spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 0-220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for a solid sample) :
-
KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk.[1]
-
Thin Film Method : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions that aid in structural elucidation.
-
Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus mass-to-charge ratio (m/z).[3]
-
Data Analysis :
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the isotopic pattern to confirm the presence of bromine and iodine. The presence of one bromine atom results in M⁺ and M⁺+2 peaks of nearly equal intensity.[4]
-
Examine the fragmentation pattern to gain further structural information.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis and structural confirmation of a substituted thiophene derivative like this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
Stability and Storage of 3-Bromo-4-iodothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-iodothiophene. The information herein is collated from safety data sheets and scientific literature on related compounds to ensure safe handling, maintain compound integrity, and support its effective use in research and development.
Overview of Chemical Stability
This compound is a halogenated heterocyclic compound sensitive to specific environmental factors. While detailed quantitative stability data such as shelf-life under various conditions is not extensively published, its structural features—a substituted thiophene ring with both bromine and iodine atoms—provide insights into its stability profile. The carbon-iodine bond is generally less stable than the carbon-bromine bond and is susceptible to cleavage, particularly when exposed to light. Furthermore, as with many organohalogen compounds, it can be reactive with certain classes of chemicals.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the purity and stability of this compound. The following table summarizes the recommended conditions based on available safety and product data.
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability.[1] |
| Light | Store in a dark place | The compound is light-sensitive. Amber vials or opaque containers should be used.[1] |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis and reaction with atmospheric moisture. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[1] |
| Container | Tightly closed container | To prevent contamination and evaporation.[2] |
| Ventilation | A well-ventilated place | For safe handling and storage, minimizing exposure to vapors.[2] |
Incompatible Materials and Potential Hazards
To prevent degradation and hazardous reactions, this compound should not be stored with the following:
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Reducing Agents: Can cause dehalogenation.
-
Strong Bases: May promote elimination or other decomposition reactions.
Logical Workflow for Ensuring Stability
The following diagram illustrates the key factors influencing the stability of this compound and the logical workflow to ensure its integrity.
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Stability Assessment
For researchers needing to generate specific stability data, the following generalized protocol, based on established guidelines for chemical stability testing, can be adapted.
Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.
Materials:
-
This compound (minimum of three different batches, if possible)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers
-
HPLC or GC system with a validated, stability-indicating method
-
Reference standard for this compound
-
Forced-photostability chamber
Methodology:
-
Sample Preparation:
-
Aliquot the test sample of this compound into amber glass vials.
-
For each time point and storage condition, prepare a set of vials.
-
Tightly seal the vials, and for studies involving an inert atmosphere, purge with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Long-Term Study: 2-8°C (refrigerated).
-
Accelerated Study: 25°C/60% RH or 40°C/75% RH.
-
Photostability Study: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Testing Schedule:
-
Initial Analysis (Time 0): Analyze samples from each batch for initial purity and appearance.
-
Long-Term Study: Test at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Study: Test at 1, 3, and 6 months.
-
Photostability Study: Test after a defined exposure period.
-
-
Analytical Procedure:
-
At each time point, visually inspect the samples for any changes in color or appearance.
-
Analyze the samples using a validated stability-indicating HPLC or GC method to determine the purity of this compound and to detect and quantify any degradation products.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Determine the rate of degradation under accelerated conditions to predict the shelf-life under the recommended long-term storage conditions.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the literature, based on the chemistry of similar compounds, the following are plausible:
-
Photodegradation: Cleavage of the C-I bond upon exposure to UV or visible light, potentially leading to the formation of radical species and subsequent reaction products.
-
Thermal Decomposition: At elevated temperatures, cleavage of the C-S or C-halogen bonds could occur.
-
Hydrolysis: Reaction with water, although likely slow for an aromatic thiophene, could occur under certain conditions (e.g., presence of catalysts).
The following diagram illustrates a conceptual workflow for investigating these potential degradation pathways.
Caption: Workflow for investigating degradation pathways.
References
An In-depth Technical Guide to 3-Bromo-4-iodothiophene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-iodothiophene, a halogenated heterocyclic compound of interest in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, presents a plausible multi-step synthesis protocol based on established chemical principles, and includes relevant quantitative data and safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their work.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary between vendors. Below is a summary of offerings from identified suppliers. Researchers are advised to request a certificate of analysis for lot-specific data.
| Supplier | Product/CAS Number | Purity | Available Quantities | Physical Form | Storage Conditions |
| Sigma-Aldrich (distributing for AOBChem) | 73882-41-4 | 95%[1] | 500 mg, 1 g, 5 g, 10 g[1] | Liquid[1] | 2-8°C, Keep in dark place, sealed in dry[1] |
| Sunway Pharm Ltd. | CB75431 / 73882-41-4 | Information available upon batch selection | Inquire | Not specified | Not specified |
| Key Organics | 73882-41-4 | Not specified | Inquire | Not specified | Not specified |
Synthesis of this compound
A direct and selective synthesis of this compound is not widely reported in standard chemical literature. However, a plausible and efficient synthetic route can be designed starting from the commercially available 3,4-dibromothiophene. This proposed synthesis involves a selective metal-halogen exchange followed by iodination. The higher reactivity of the carbon-bromine bond towards lithiation compared to a carbon-iodine bond, and the subtle electronic differences between the two bromine atoms in 3,4-dibromothiophene, allow for a regioselective approach.
The proposed multi-step synthesis is as follows:
-
Preparation of the Starting Material: 3,4-Dibromothiophene. This intermediate can be synthesized from the readily available tetrabromothiophene via selective reduction of the α-bromines using zinc powder in acetic acid.[2][3]
-
Selective Monolithiation of 3,4-Dibromothiophene. By carefully controlling the stoichiometry and temperature, one of the bromine atoms can be selectively exchanged with lithium.
-
Iodination. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the final product, this compound.
Below is a detailed, hypothetical experimental protocol for the key step of converting 3,4-dibromothiophene to this compound.
Experimental Protocol: Synthesis of this compound from 3,4-Dibromothiophene
Materials:
-
3,4-Dibromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is flushed with argon or nitrogen gas.
-
Addition of Reactants: 3,4-Dibromothiophene (1 equivalent) is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1 equivalent) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The progress of the monolithiation can be monitored by quenching small aliquots with a proton source (e.g., methanol) and analyzing by GC-MS.
-
Iodination: A solution of iodine (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to slowly warm to room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 73882-41-4 | [1][4][5][6] |
| Molecular Formula | C₄H₂BrIS | [1][5] |
| Molecular Weight | 288.93 g/mol | [1][5] |
| Physical Form | Liquid | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. A safety data sheet (SDS) provides detailed information on its hazards and handling precautions.[7]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
-
Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the proposed synthetic pathway for this compound starting from 3,4-dibromothiophene.
Caption: Proposed synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
References
The Halogen Dance: A Technical Guide to the Fundamental Reactivity of C-Br versus C-I Bonds in Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Thiophene moieties are a cornerstone in medicinal chemistry and materials science, and their functionalization is paramount for the development of novel therapeutics and organic electronics.[1] The strategic introduction of substituents often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen on the thiophene ring—typically bromine or iodine—is a critical determinant of reaction efficiency and selectivity. This in-depth technical guide provides a comparative analysis of the fundamental reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in thiophenes, offering insights into reaction design, optimization, and mechanistic understanding.
Core Principles: Bond Strength and Oxidative Addition
The differential reactivity between bromothiophenes and iodothiophenes is fundamentally governed by the disparity in their carbon-halogen bond dissociation energies (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the cleavage of the C-I bond, which is a key step in many synthetic transformations.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the halothiophene to a low-valent palladium(0) complex.[2] The weaker C-I bond in iodothiophenes facilitates a more rapid oxidative addition compared to the stronger C-Br bond in bromothiophenes.[2][3] This enhanced reactivity of iodothiophenes often allows for milder reaction conditions, including lower temperatures and shorter reaction times, and can be crucial for the synthesis of complex molecules with sensitive functional groups.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data that underscores the differences in reactivity between C-Br and C-I bonds.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | 290 |
| C-I | 228 |
This data highlights the significantly lower energy required to cleave a C-I bond compared to a C-Br bond.[4]
While direct side-by-side comparative studies on the Suzuki coupling of 2-bromothiophene and 2-iodothiophene under identical conditions are limited in the readily available literature, the general trend of I > Br is well-established.[2] The following table provides illustrative data for Suzuki couplings of analogous 2-halofurans, which serves as a reasonable proxy for the reactivity of halothiophenes.
| Halide | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~75-85 |
| 2-Iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | ~90-98 |
This illustrative data showcases the higher efficiency and shorter reaction time for the iodo-substituted heterocycle in Suzuki coupling.
Similarly, for the Sonogashira coupling, the reactivity trend of I > OTf > Br >> Cl is consistently observed.[5] The following data for 2-halofurans with phenylacetylene demonstrates the superior reactivity of the iodo-substituted compound.[5]
| Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |
| 2-Bromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 12 | ~70-80 |
| 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4 | ~90-97 |
The data clearly indicates that the iodo-substituted furan provides a higher yield in a significantly shorter reaction time.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the catalytic cycles of key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions. It is imperative for researchers to consult the primary literature for specific substrate and catalyst optimizations.
Protocol 1: Suzuki-Miyaura Coupling of a Bromothiophene[6]
Materials:
-
2-Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromothiophene, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of an Iodothiophene
Materials:
-
2-Iodothiophene derivative (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)tin) (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the 2-iodothiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of a Bromothiophene[7]
Materials:
-
2-Bromothiophene derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-bromothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The fundamental reactivity difference between the C-Br and C-I bonds in thiophenes is a critical consideration for synthetic chemists. The weaker C-I bond consistently leads to higher reactivity in palladium-catalyzed cross-coupling reactions, primarily due to a lower activation barrier for the rate-determining oxidative addition step. This often translates to milder reaction conditions, shorter reaction times, and higher yields, making iodothiophenes the preferred substrates for the synthesis of complex and sensitive molecules. However, the lower cost and greater commercial availability of bromothiophenes make them attractive starting materials. With the advent of modern, highly active catalyst systems, efficient couplings of bromothiophenes are readily achievable, albeit sometimes requiring more forcing conditions. A thorough understanding of these reactivity principles, coupled with careful selection of catalysts and reaction parameters, empowers researchers to strategically design and execute efficient and selective syntheses of novel thiophene-containing compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
Electrophilic Substitution on the 3-Bromo-4-iodothiophene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for electrophilic substitution reactions on the 3-bromo-4-iodothiophene ring. While direct experimental data for this specific substrate is limited in publicly available literature, this guide synthesizes information from analogous dihalothiophene systems and fundamental principles of aromatic electrophilic substitution to offer predictive insights and practical guidance for synthetic applications.
Core Principles of Reactivity and Regioselectivity
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents on the ring. In this compound, the two halogen atoms at the β-positions (3 and 4) and the two unsubstituted α-positions (2 and 5) dictate the reactivity.
Key Factors Influencing Substitution:
-
Inherent Reactivity of the Thiophene Ring: Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the α-positions (2 and 5), which are approximately 100 times more reactive than the β-positions (3 and 4). This is due to the superior resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at the α-position.
-
Directing Effects of Halogen Substituents: Both bromine and iodine are deactivating substituents due to their electron-withdrawing inductive effect (-I). However, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the adjacent carbocation in the reaction intermediate. In the context of this compound:
-
The bromine atom at position 3 directs incoming electrophiles to the ortho position 2 and the para position 5.
-
The iodine atom at position 4 directs incoming electrophiles to the ortho position 5 and the para position 2.
-
-
Relative Directing Strength of Bromine vs. Iodine: The relative directing strength of halogens in electrophilic aromatic substitution generally follows the order F > Cl > Br > I. This is a balance between the opposing inductive and resonance effects. For bromine and iodine, the inductive effect deactivates the ring, while the resonance effect directs the substitution. The slightly lower electronegativity and greater polarizability of iodine may influence its directing ability compared to bromine.
Based on these principles, electrophilic substitution on this compound is expected to occur predominantly at the vacant and electronically favored α-positions (2 and 5). The precise regioselectivity between these two positions will be influenced by the specific electrophile and reaction conditions, as well as the subtle interplay of the directing effects of the two different halogens.
Key Electrophilic Substitution Reactions
This section details the predicted outcomes and provides representative experimental protocols for major electrophilic substitution reactions on the this compound ring. The protocols are adapted from literature procedures for structurally similar dihalothiophenes and should be considered as starting points for optimization.
Nitration
Nitration of dihalothiophenes typically requires harsh reaction conditions due to the deactivating nature of the halogen substituents.
Predicted Regioselectivity: Based on studies of 2,5-dihalothiophenes which undergo dinitration at the 3 and 4-positions, nitration of this compound is expected to yield a mixture of 2-nitro-3-bromo-4-iodothiophene and 5-nitro-3-bromo-4-iodothiophene. The reaction is anticipated to be challenging and may require forcing conditions, potentially leading to lower yields and the formation of byproducts.
Table 1: Predicted Products and Representative Yields for Nitration of Dihalothiophenes
| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |
| 2,5-Dibromothiophene | conc. HNO₃, H₂SO₄, fuming H₂SO₄ | 2,5-Dibromo-3,4-dinitrothiophene | ~80-95 | [Analogous reaction] |
| This compound | conc. HNO₃, H₂SO₄, fuming H₂SO₄ | 2-Nitro-3-bromo-4-iodothiophene & 5-Nitro-3-bromo-4-iodothiophene | Not reported | Predicted |
Experimental Protocol (Adapted from the dinitration of 2,5-dibromothiophene):
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid (e.g., 5 eq) and fuming sulfuric acid (e.g., 2 eq). Maintain the temperature below 10 °C.
-
Nitration: To the stirred solution, add concentrated nitric acid (e.g., 2.5 eq) dropwise, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Logical Relationship Diagram for Nitration:
Caption: Predicted pathways for the nitration of this compound.
Halogenation
Further halogenation of this compound will introduce a third halogen atom onto the ring, likely at one of the α-positions.
Predicted Regioselectivity: The introduction of a bromine or chlorine atom is expected to favor the 2- and 5-positions. The regiochemical outcome will depend on the relative directing effects of the 3-bromo and 4-iodo substituents.
Table 2: Predicted Products for Halogenation of this compound
| Halogenating Agent | Predicted Major Product(s) |
| Br₂ / FeBr₃ | 2,3-Dibromo-4-iodothiophene & 3-Bromo-4-iodo-5-bromothiophene |
| Cl₂ / FeCl₃ | 2-Chloro-3-bromo-4-iodothiophene & 5-Chloro-3-bromo-4-iodothiophene |
| N-Bromosuccinimide (NBS) | 2-Bromo-3-bromo-4-iodothiophene & 5-Bromo-3-bromo-4-iodothiophene |
Experimental Protocol (General procedure for bromination):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous ferric bromide (FeBr₃).
-
Bromine Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removal of the solvent, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Experimental Workflow for Halogenation:
Caption: General experimental workflow for the halogenation of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key transformation for the synthesis of ketones.
Predicted Regioselectivity: Acylation is expected to occur at the more reactive α-positions (2 and 5). The choice of Lewis acid and reaction conditions can influence the regioselectivity.
Table 3: Predicted Products for Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Predicted Major Product(s) |
| Acetyl chloride | AlCl₃ | 1-(3-Bromo-4-iodothiophen-2-yl)ethan-1-one & 1-(3-Bromo-4-iodothiophen-5-yl)ethan-1-one |
| Acetic anhydride | SnCl₄ | 1-(3-Bromo-4-iodothiophen-2-yl)ethan-1-one & 1-(3-Bromo-4-iodothiophen-5-yl)ethan-1-one |
Experimental Protocol (General procedure for acylation):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid (e.g., AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Formation of Acylium Ion: Cool the suspension to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise. Stir the mixture for 15-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Summary and Outlook
Electrophilic substitution on the this compound ring presents a synthetically useful platform for the introduction of various functional groups. The regioselectivity of these reactions is primarily directed to the vacant α-positions (2 and 5) due to the inherent electronic properties of the thiophene nucleus and the ortho, para-directing nature of the halogen substituents. While the deactivating character of the bromine and iodine atoms necessitates carefully optimized, and often forcing, reaction conditions, the principles outlined in this guide provide a solid foundation for the rational design of synthetic routes to novel 3,4-dihalo-2,5-disubstituted thiophene derivatives. Further experimental studies are warranted to precisely quantify the isomer ratios and yields for each class of electrophilic substitution on this versatile heterocyclic scaffold.
The Untapped Potential of 3-Bromo-4-iodothiophene in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel materials for next-generation organic electronic devices has led to a deep exploration of functionalized heterocyclic compounds. Among these, thiophene derivatives have emerged as frontrunners due to their excellent charge transport properties and environmental stability. This technical guide delves into the potential applications of a lesser-explored yet highly promising building block: 3-Bromo-4-iodothiophene . The strategic placement of two different halogens on the thiophene backbone offers unique opportunities for the synthesis of precisely controlled conjugated polymers and small molecules, paving the way for advanced organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential based on the well-established chemistry of analogous halogenated thiophenes. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for regioselective functionalization and polymerization.
Synthesis and Polymerization: A Pathway to Novel Architectures
The synthesis of this compound can be envisioned through a multi-step process, likely involving the selective halogenation of a suitable thiophene precursor. Drawing parallels from the synthesis of other polysubstituted thiophenes, a plausible route could involve the initial bromination of 3-iodothiophene or the iodination of 3-bromothiophene, with careful control of reaction conditions to achieve the desired 3,4-substitution pattern.
The true potential of this compound lies in its use as a monomer for synthesizing conjugated polymers. The disparate reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, allows for a high degree of control over the polymer structure. The C-I bond is known to be more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. This enables the selective reaction at the 4-position, leaving the 3-position available for subsequent functionalization or polymerization, leading to highly regioregular polymers.
Estimated Electronic Properties of Poly(this compound)
The electronic properties of polymers derived from this compound are anticipated to be influenced by the presence of the halogen atoms. Based on data from related brominated polythiophenes, the following properties can be estimated in comparison to the well-studied poly(3-hexylthiophene) (P3HT).
| Electronic Property | Estimated for Poly(this compound) | Poly(3,4-dibromothiophene) (P3DBT) | Poly(3-hexylthiophene) (P3HT) |
| Electrical Conductivity (σ) | Lower than P3HT | Not readily available, expected to be low | 10⁻⁵ to 10⁻³ S/cm (undoped) |
| Optical Bandgap (Eg) | ~2.4 - 2.6 eV | ~2.5 eV | ~1.9 - 2.1 eV |
| Hole Mobility (μh) | Lower than P3HT | Not readily available, expected to be low | 10⁻⁴ to 10⁻² cm²/Vs |
| HOMO Level | ~ -5.6 to -5.8 eV | ~ -5.7 eV | ~ -4.7 to -5.2 eV |
| LUMO Level | ~ -3.1 to -3.3 eV | ~ -3.2 eV | ~ -2.8 to -3.0 eV |
The electron-withdrawing nature of the bromine and iodine atoms is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to P3HT. This could enhance the environmental stability of the resulting polymer but may also lead to a larger bandgap and potentially lower charge carrier mobility.
Potential Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Thiophene-based polymers are extensively used as the active channel material in OFETs.[1] The predicted lower HOMO level of poly(this compound) could lead to improved air stability in p-type transistors. While the mobility might be lower than that of P3HT, the high regioregularity achievable through controlled polymerization could lead to well-ordered thin films with respectable charge transport characteristics.
Organic Photovoltaics (OPVs)
In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material.[1] Polymers derived from this compound could potentially serve as donor materials. The lower HOMO level might necessitate the use of acceptor materials with even lower LUMO levels to ensure efficient charge separation. However, the wider bandgap could be advantageous in tandem solar cell applications where absorption in different parts of the solar spectrum is required.
Organic Light-Emitting Diodes (OLEDs)
The wide bandgap of polymers derived from this compound suggests potential applications in OLEDs, possibly as host materials for phosphorescent emitters or as blue-emitting materials themselves, although achieving high efficiency in blue OLEDs is a significant challenge. The deep HOMO level would facilitate hole injection from standard anode materials like indium tin oxide (ITO).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and device fabrication steps, based on established procedures for similar thiophene-based materials.
Synthesis of a Regioregular Polythiophene via Stille Coupling
Materials:
-
This compound monomer
-
Bis(tributyltin)thiophene (or other suitable organostannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the this compound monomer and the organostannane comonomer in anhydrous toluene.
-
Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) to the solution.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (around 110 °C) and stir for 24-48 hours under argon.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it extensively with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Fabrication of a Solution-Processed OFET
Materials:
-
Polymer synthesized from this compound
-
Chlorobenzene or other suitable organic solvent
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (as the gate and gate dielectric)
-
Gold (for source and drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or a UV-ozone cleaner to improve the surface energy.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.
-
Dissolve the polymer in chlorobenzene at a concentration of 5-10 mg/mL and filter through a 0.2 µm PTFE filter.
-
Spin-coat the polymer solution onto the substrate to form a thin film.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) inside a nitrogen-filled glovebox.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes.
-
Characterize the device using a semiconductor parameter analyzer in a glovebox or in air.
Conclusion
This compound represents an intriguing, albeit underexplored, building block for the synthesis of novel conjugated materials for organic electronics. The key to unlocking its potential lies in harnessing the differential reactivity of its carbon-halogen bonds to achieve a high degree of regioselectivity in polymerization. While the resulting polymers are expected to have wider bandgaps and potentially lower charge carrier mobilities compared to traditional poly(3-alkylthiophene)s, their enhanced stability and tunable electronic properties could open up new avenues for applications in stable OFETs, specialized OPVs, and as host materials in OLEDs. Further experimental investigation into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its capabilities and pave the way for its integration into next-generation organic electronic devices.
References
Methodological & Application
Application Notes and Protocols for the Stepwise Functionalization of 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-iodothiophene is a versatile building block in organic synthesis, particularly for the preparation of 3,4-disubstituted thiophenes. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed, stepwise functionalization. The C-I bond, being weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations.[1] This orthogonal reactivity also extends to metal-halogen exchange reactions, where the iodine can be selectively exchanged at lower temperatures. This document provides detailed protocols for the selective functionalization of this compound via common cross-coupling reactions and lithium-halogen exchange, enabling the synthesis of a wide array of complex thiophene derivatives.
Data Presentation: Comparison of Stepwise Functionalization Methods
The following tables summarize quantitative data for representative stepwise functionalization reactions of this compound and related dihalogenated thiophenes.
Table 1: Selective Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base / Solvent | Time (h) | Temp. | Yield (%) |
| 1 | 3,3,3-Triethoxyprop-1-yne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Triethylamine | 12 | RT | 86 |
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Time (h) | Temp. (°C) | Product Type |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 12 | 90 | 3-Aryl-4-bromothiophene |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₃PO₄ / 95% EtOH | 16 | 80 | 3-Aryl-4-bromothiophene |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ / Toluene:H₂O (10:1) | 12 | 100 | 3-Aryl-4-bromothiophene |
Table 3: Representative Conditions for Subsequent Functionalization of the C-Br Bond
| Entry | Reaction Type | Electrophile / Coupling Partner | Catalyst System | Base / Solvent | Time (h) | Temp. (°C) | Product Type |
| 1 | Suzuki-Miyaura | 4-Tolylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 24 | 95 | 3,4-Diarylthiophene |
| 2 | Lithium-Halogen Exchange | N,N-Dimethylformamide (DMF) | n-BuLi | Anhydrous THF | 1 | -78 to RT | 4-Aryl-3-formylthiophene |
| 3 | Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) | NaOtBu / Toluene | 18 | 100 | 3-Amino-4-arylthiophene |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-4 Position
This protocol describes the selective reaction at the C-I bond of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., 3,3,3-triethoxyprop-1-yne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed triethylamine
-
Anhydrous hexane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous, degassed triethylamine to achieve a concentration of approximately 0.5 M with respect to the thiophene substrate.
-
To the stirred solution, add the terminal alkyne (1.3 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 12 hours).
-
Upon completion, as monitored by TLC or GC-MS, filter the resulting suspension through a pad of Celite, washing with hexane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-4-(alkynyl)thiophene.[1]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol provides a general method for the selective arylation at the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Degassed 1,4-dioxane and deionized water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-4-arylthiophene.
Protocol 3: Subsequent Functionalization of the C-Br Bond via Lithium-Halogen Exchange
This protocol describes the functionalization of the remaining C-Br bond in a 3-bromo-4-arylthiophene intermediate.
Materials:
-
3-Bromo-4-arylthiophene (from Protocol 2)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-bromo-4-arylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq), such as DMF, dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour before gradually warming to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to obtain the 3-functionalized-4-arylthiophene.
Visualizations
Caption: General workflow for the stepwise functionalization of this compound.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.
Caption: Pathway for functionalization via lithium-halogen exchange at the C-Br bond.
References
Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Bromo-4-iodothiophene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective Suzuki-Miyaura cross-coupling of 3-bromo-4-iodothiophene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-bromo-4-arylthiophenes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction of dihalogenated heterocycles, such as this compound, offers the potential for selective functionalization, enabling the stepwise introduction of different substituents. This regioselectivity is crucial in the synthesis of complex molecules, allowing for precise control over the final structure.
Principle of Regioselectivity
The key to the selective coupling of this compound lies in the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[2] The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine (C-Br) bond. Consequently, the Suzuki coupling of this compound with one equivalent of an arylboronic acid will occur preferentially at the 4-position, yielding the corresponding 3-bromo-4-arylthiophene as the major product.
Experimental Protocols
This section provides a detailed methodology for the regioselective mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-arylthiophene.
Quantitative Data
The following table summarizes representative yields for the regioselective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from typical outcomes for similar Suzuki couplings of dihalothiophenes and serves as a guideline for expected results.[3]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-4-phenylthiophene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)thiophene | 88-98 |
| 3 | 4-Chlorophenylboronic acid | 3-Bromo-4-(4-chlorophenyl)thiophene | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Bromo-4-(4-(trifluoromethyl)phenyl)thiophene | 75-85 |
| 5 | Thiophene-2-boronic acid | 3-Bromo-4-(thiophen-2-yl)thiophene | 82-92 |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 3-Bromo-4-iodothiophene
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between the sp²-hybridized carbons of aryl or vinyl halides and the sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest to researchers in drug development and materials science due to its mild reaction conditions and broad functional group tolerance.[1] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2]
For polysubstituted heteroaromatic compounds such as 3-bromo-4-iodothiophene, the ability to selectively functionalize one position over another is crucial for the synthesis of complex molecular architectures. The differential reactivity of aryl halides in palladium-catalyzed reactions (I > Br >> Cl) allows for the Sonogashira coupling to be directed with high chemoselectivity to the carbon-iodine bond.[1] This enables the introduction of an alkynyl group at the 4-position of the thiophene ring while preserving the less reactive carbon-bromine bond at the 3-position for subsequent chemical transformations.
This document provides detailed protocols and application data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Data Presentation
The following tables summarize the typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound.
Table 1: Reagents and Stoichiometry
| Reagent/Component | Role | Stoichiometric Ratio (Equivalents) |
| This compound | Substrate | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.2 |
| Amine Base (e.g., TEA, DIPEA) | Base | 2.0 - 3.0 |
| Palladium Catalyst | Catalyst | 0.01 - 0.03 (1-3 mol%) |
| Copper(I) Co-catalyst (CuI) | Co-catalyst | 0.01 - 0.05 (1-5 mol%) |
| Anhydrous Solvent | Reaction Medium | - |
Table 2: Typical Palladium Catalysts and Reaction Conditions
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | TEA | THF | Room Temp - 50 |
| Pd(PPh₃)₄ | PPh₃ | CuI | TEA | THF, Dioxane | Room Temp - 50 |
| Pd(OAc)₂ | (if used with phosphine) | CuI | DIPEA | DMF, MeCN | Room Temp - 50 |
Note: Yields are representative and can vary based on the specific terminal alkyne used, the purity of reagents, and precise reaction conditions.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the 4-position.
Materials and Equipment:
-
This compound
-
Terminal alkyne of choice
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and stir bars
-
Standard glassware for workup and purification
-
Celite® for filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.).
-
Under a counterflow of inert gas (Nitrogen or Argon), add the anhydrous solvent (e.g., THF, approximately 5-10 mL per mmol of substrate).
-
Add the amine base (e.g., TEA, 2.0-3.0 eq.) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.
-
-
Catalyst Addition:
-
To the stirred and degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (CuI, 1-5 mol%).
-
Stir the mixture for another 5 minutes to ensure dissolution and mixing.
-
-
Alkyne Addition and Reaction:
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
If the reaction is sluggish, it can be gently heated to 40-50°C.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-bromo-4-(alkynyl)thiophene product.
-
Visualizations
Caption: Workflow for the regioselective Sonogashira coupling.
Caption: Diagram illustrating the basis for reaction selectivity.
References
Application Notes and Protocols: Regioselective Heck Reaction of 3-Bromo-4-iodothiophene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for conducting the regioselective Heck reaction of 3-bromo-4-iodothiophene with various alkenes. This versatile reaction allows for the selective introduction of a vinyl group at the 4-position of the thiophene ring, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. The resulting 3-bromo-4-vinylthiophene derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds for applications in medicinal chemistry and materials science.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In the case of dihalogenated substrates like this compound, the regioselectivity of the reaction is of paramount importance. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, the Heck reaction can be directed to occur selectively at the 4-position of the thiophene ring. This selective functionalization provides a strategic handle to introduce further diversity into the molecule at the 3-position in subsequent transformations. The products of this reaction, 3-bromo-4-alkenylthiophenes, are key building blocks for the synthesis of various fused thiophene systems and other complex molecules with potential biological activity. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the regioselective Heck reaction of this compound with representative alkenes, such as styrenes and acrylates. The data is compiled from analogous reactions and general protocols for Heck couplings of aryl halides.[3][4]
Table 1: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 8 | 90 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
Table 2: Heck Reaction of this compound with Methyl Acrylate
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 100 | 24 | 88 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 18 | 82 |
| 3 | Pd/C (5) | - | K₂CO₃ | DMF/H₂O | 130 | 10 | 75 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above.
Protocol 1: Heck Reaction of this compound with Styrene using Pd(OAc)₂/PPh₃
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the active catalyst.
-
Add styrene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford 3-bromo-4-(E)-styrylthiophene.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Heck Reaction of this compound with Methyl Acrylate using PdCl₂(PPh₃)₂
Materials:
-
This compound
-
Methyl acrylate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) in anhydrous acetonitrile (10 mL).
-
Add triethylamine (2.0 mmol) and methyl acrylate (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 18 hours under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material using TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield methyl (E)-3-(3-bromo-4-thienyl)acrylate.
-
Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the regioselective Heck reaction.
General Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and materials science due to the prevalence of arylamines in pharmaceuticals, natural products, and organic electronic materials. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
This application note focuses on the selective Buchwald-Hartwig amination of 3-bromo-4-iodothiophene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents an opportunity for regioselective functionalization. Typically, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for selective amination at the 4-position of the thiophene ring. This selectivity provides a powerful tool for the synthesis of complex, functionalized thiophene derivatives, which are key building blocks in many pharmaceutical and materials applications.
Reaction Principle and Selectivity
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the active Pd(0) catalyst. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex, followed by deprotonation by the base to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Sterically hindered biarylphosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligands.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
Amines, especially liquid amines, should be distilled or appropriately dried before use.
Protocol for Selective Mono-amination of this compound with Aniline
This protocol is a representative procedure for the selective amination at the 4-position of this compound.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.2 mmol), and cesium carbonate (1.4 mmol).
-
In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add the catalyst precursor to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-bromo-4-(phenylamino)thiophene.
Data Presentation
The following tables summarize typical reaction conditions and the scope of the Buchwald-Hartwig amination with various amines. The data is representative and based on similar reactions reported in the literature.
Table 1: Optimization of Reaction Conditions for the Amination of this compound with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | >90 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | t-BuOH | 100 | 20 | 88 |
Table 2: Substrate Scope for the Selective Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-Bromo-4-(phenylamino)thiophene | >90 |
| 2 | 4-Methoxyaniline | 3-Bromo-4-((4-methoxyphenyl)amino)thiophene | 92 |
| 3 | 4-Chloroaniline | 3-Bromo-4-((4-chlorophenyl)amino)thiophene | 87 |
| 4 | Morpholine | 4-(3-Bromothiophen-4-yl)morpholine | 95 |
| 5 | n-Hexylamine | (N-(3-Bromothiophen-4-yl)hexan-1-amine | 82 |
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Synthesis of Conducting Polymers Using 3-Bromo-4-iodothiophene Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conducting polymers have garnered significant interest across various scientific disciplines, including materials science, electronics, and medicine, owing to their unique electronic properties and potential for functionalization. Polythiophenes, a prominent class of conducting polymers, are particularly valued for their environmental stability and tunable characteristics. The strategic selection of substituted thiophene monomers is crucial in tailoring the properties of the resulting polymer for specific applications.
This document provides detailed application notes and experimental protocols for the synthesis of a novel conducting polymer, poly(3-bromo-4-iodothiophene), derived from the this compound monomer. The presence of two distinct halogen atoms on the thiophene ring offers opportunities for regioselective polymerization, enabling precise control over the polymer's structure and, consequently, its electronic and physical properties. This level of control is particularly relevant for applications in drug development, biosensing, and other biomedical fields where well-defined molecular architectures are paramount.
Synthesis Pathway Overview
The synthesis of poly(this compound) can be effectively achieved through a regioselective Kumada Catalyst-Transfer Polycondensation (KCTP) reaction, often referred to as the Grignard Metathesis (GRIM) method. This method leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The more reactive C-I bond is selectively converted to a Grignard reagent, which then participates in the nickel-catalyzed cross-coupling polymerization, leaving the C-Br bond intact for potential post-polymerization modification.
Caption: Synthesis of poly(this compound).
Experimental Protocols
Materials
| Material | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) | Sigma-Aldrich | 1.3 M in THF |
| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | Sigma-Aldrich | 98% |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Methanol | Fisher Scientific | ACS Grade |
| Hydrochloric Acid (HCl) | Fisher Scientific | 1 M |
| Chloroform | Fisher Scientific | ACS Grade |
Protocol 1: Synthesis of Poly(this compound) via GRIM Method
1. Reaction Setup:
-
All glassware should be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.18 mmol).
-
Dissolve the monomer in 30 mL of anhydrous THF.
2. Grignard Metathesis:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add i-PrMgCl·LiCl (2.45 mL, 1.3 M in THF, 3.18 mmol, 1.0 equivalent) dropwise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the Grignard intermediate.
3. Polymerization:
-
In a separate flame-dried Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (34.4 mg, 0.0636 mmol, 0.02 equivalents) in 10 mL of anhydrous THF.
-
Transfer the catalyst suspension to the Grignard intermediate solution at 0 °C via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will typically darken, indicating polymer formation.
4. Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Stir the mixture for 30 minutes.
-
Extract the polymer into chloroform (3 x 50 mL).
-
Wash the combined organic layers with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated chloroform solution dropwise into 200 mL of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40 °C for 24 hours.
Characterization Data
The resulting poly(this compound) is expected to be a dark-colored solid. The following table summarizes anticipated characterization data based on analogous poly(3-substituted thiophene) syntheses. Actual results should be determined experimentally.
| Property | Anticipated Value | Method of Analysis |
| Yield | 60-80% | Gravimetric |
| Number-Average Molecular Weight (Mₙ) | 10 - 30 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.6 | GPC |
| Electrical Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm | Four-Point Probe Measurement |
| UV-Vis Absorption (λₘₐₓ in solution) | 400 - 450 nm | UV-Vis Spectroscopy |
| Band Gap (Optical) | 2.2 - 2.5 eV | Tauc Plot from UV-Vis data |
Applications in Research and Drug Development
The unique structure of poly(this compound) opens up several avenues for research and application, particularly in fields requiring functionalizable and electronically active materials.
Post-Polymerization Functionalization
The presence of the C-Br bond on the polymer backbone provides a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups, which can be tailored for specific applications.
Caption: Post-polymerization modification pathways.
Potential Applications
-
Drug Delivery: The functionalized polymer can be designed to carry and release therapeutic agents. For instance, attaching hydrophilic moieties can improve biocompatibility and solubility in aqueous environments, while specific targeting ligands can direct the polymer-drug conjugate to diseased cells.
-
Biosensors: The conducting nature of the polymer backbone makes it an excellent transducer for biosensing applications. Functional groups that can specifically bind to biomarkers (e.g., antibodies, enzymes, DNA aptamers) can be attached. The binding event can induce a change in the polymer's conductivity or optical properties, providing a detectable signal.[1][2][3]
-
Tissue Engineering: The electrical conductivity of the polymer can be utilized to create scaffolds that promote cell growth and differentiation, particularly for electro-active tissues like nerve and muscle cells.
-
Organic Electronics: The well-defined structure of the polymer is advantageous for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where charge transport properties are critical.
Conclusion
The synthesis of poly(this compound) via the GRIM method offers a pathway to a novel and highly functionalizable conducting polymer. The ability to perform regioselective polymerization and subsequent post-polymerization modification makes this material a versatile platform for a wide range of applications, from advanced electronic devices to innovative biomedical solutions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising material in their respective fields.
References
Application Notes and Protocols: 3-Bromo-4-iodothiophene in the Synthesis of OLED and OFET Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Bromo-4-iodothiophene as a versatile building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The unique substitution pattern of this starting material offers a strategic advantage for the regioselective synthesis of complex conjugated molecules.
Introduction
Thiophene-based organic semiconductors are a cornerstone in the field of organic electronics, renowned for their excellent charge transport properties and chemical stability.[1] this compound is a particularly valuable precursor due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[2] This inherent reactivity difference allows for selective, sequential functionalization, enabling the construction of precisely defined molecular architectures crucial for high-performance OLED and OFET devices.[3][4]
Synthetic Pathways and Strategies
The primary synthetic utility of this compound lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions facilitate the formation of carbon-carbon bonds, allowing for the extension of conjugation and the introduction of various functional moieties.
A general synthetic strategy involves a two-step, regioselective cross-coupling sequence. The first coupling reaction is performed under milder conditions to selectively substitute the more reactive iodine atom. The second coupling is then carried out under more forcing conditions to functionalize the less reactive bromine position. This approach allows for the synthesis of unsymmetrical 3,4-disubstituted thiophenes, which are valuable components of donor-acceptor (D-A) type materials often employed in OLEDs and OFETs.[3]
Figure 1: General synthetic workflow for the sequential functionalization of this compound.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Stille cross-coupling reactions, which can be adapted for this compound. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position (C-I bond)
This protocol is designed for the selective reaction at the more reactive carbon-iodine bond.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling at the 3-Position (C-Br bond)
This protocol is for the subsequent functionalization of the carbon-bromine bond.
Materials:
-
3-Bromo-4-arylthiophene (from Protocol 1)
-
Organostannane reagent (e.g., Aryl-Sn(n-Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Optional: Ligand (e.g., P(o-tol)₃), Additive (e.g., CuI, LiCl)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 3-Bromo-4-arylthiophene (1.0 eq.) and the palladium catalyst (2-5 mol%). If a ligand is used, it should be added at this stage.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.1-1.3 eq.).
-
Heat the reaction mixture to a higher temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative performance data for OLED and OFET devices fabricated using thiophene-based materials. While not directly synthesized from this compound, these values provide a benchmark for the expected performance of materials derived from this precursor.
Table 1: Representative Performance of Thiophene-Based OLEDs
| Emissive Material Type | Host Material | EQEmax (%) | Luminance (cd/m²) | Emission Color | Reference |
| Donor-Acceptor Fluorophore | TCTA | 4.61 | 752 | Green | [5] |
| Phosphorescent Iridium(III) Complex | TCTA | 12.6 | >1000 | Green | [6] |
| Thermally Activated Delayed Fluorescence | - | >15 | >1000 | Blue/Green | [7] |
Table 2: Representative Performance of Thiophene-Based OFETs
| Semiconductor Material | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| Poly(3-hexylthiophene) (P3HT) | SiO₂ | 0.01 - 0.1 | 10⁵ - 10⁷ | Solution-coating | [8] |
| Oligothiophene Derivative | SiO₂/OTS | 1.52 | 1.5 x 10⁷ | Vacuum deposition | [9] |
| Diketopyrrolopyrrole-Thiophene Copolymer | SiO₂ | >1 | >10⁶ | Solution-coating | [10] |
Device Fabrication Workflow
The fabrication of OLED and OFET devices involves a series of well-defined steps, typically performed in a cleanroom environment. The following diagram illustrates a general workflow for a solution-processed OLED.
Figure 2: General workflow for the fabrication of a solution-processed OLED device.
Conclusion
This compound is a highly promising and versatile starting material for the synthesis of advanced organic semiconductors for OLED and OFET applications. Its differential halogen reactivity allows for a controlled, stepwise approach to building complex molecular structures. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation organic electronic devices.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Grignard Reagent Formation from 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of Grignard reagents from dihalogenated heterocyclic scaffolds is a cornerstone of modern organic synthesis, enabling the stepwise and regiocontrolled introduction of various functionalities. This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 3-bromo-4-iodothiophene. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the targeted generation of the organometallic species at the 3-position of the thiophene ring, yielding 4-bromo-3-thienylmagnesium halide. This intermediate is a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.
Two primary methods for this selective transformation are presented: the classical direct insertion of magnesium metal and the more contemporary halogen-magnesium exchange. The latter is often preferred for its milder conditions, higher selectivity, and broader functional group tolerance.
Principle of Selectivity
The successful selective formation of the Grignard reagent from this compound hinges on the differential reactivity of the carbon-halogen bonds. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to both oxidative addition of magnesium and halogen-magnesium exchange.
Reactivity Order: C-I > C-Br > C-Cl
This reactivity trend allows for the preferential formation of the Grignard reagent at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations.
Experimental Protocols
Protocol 1: Selective Halogen-Magnesium Exchange (Recommended)
The halogen-magnesium exchange method offers high selectivity and is generally the preferred route for preparing functionalized Grignard reagents.[1][2] It involves the use of a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which acts as a "super-base" to facilitate the exchange.[2]
Reaction Scheme:
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) for quenching and characterization
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of inert gas. The reaction should be assembled under an inert atmosphere.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.5 M).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath).
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.
-
Reaction Monitoring: Stir the reaction mixture at -15 °C for 1-2 hours. The progress of the exchange can be monitored by taking a small aliquot, quenching it with a suitable electrophile (e.g., DMF), and analyzing the product formation (e.g., 4-bromo-3-thiophenecarboxaldehyde) by GC-MS or TLC.
-
Use of the Grignard Reagent: The resulting solution of 4-bromo-3-thienylmagnesium chloride·LiCl is typically used immediately in the subsequent synthetic step without isolation.
Protocol 2: Direct Insertion of Magnesium
This classical method involves the direct reaction of the dihalothiophene with magnesium turnings. While feasible, it may require careful control of reaction conditions to ensure selectivity and can sometimes be sluggish to initiate.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal for activation)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This process etches the magnesium oxide layer.
-
Reaction Setup: Add anhydrous THF to the activated magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours, or until the magnesium is consumed.
-
Use of the Grignard Reagent: The resulting grey, cloudy solution of the Grignard reagent can be used directly for the next step.
Data Presentation
The following table summarizes the expected outcomes for the selective Grignard formation from this compound based on the described protocols and analogous reactions reported in the literature.
| Parameter | Protocol 1: Halogen-Magnesium Exchange | Protocol 2: Direct Insertion of Magnesium |
| Reagent | i-PrMgCl·LiCl | Mg turnings |
| Temperature | -15 °C to 0 °C | Room Temperature to Reflux |
| Reaction Time | 1-2 hours | 1-3 hours |
| Expected Yield | > 90% (in solution) | 70-90% (in solution) |
| Selectivity (I vs. Br) | High (>95:5) | Moderate to High |
| Functional Group Tolerance | Excellent | Good |
| Initiation | Generally smooth | May require activation |
Mandatory Visualizations
Experimental Workflow for Halogen-Magnesium Exchange
Caption: Workflow for selective Grignard formation via halogen-magnesium exchange.
Signaling Pathway of Selective Grignard Formation
References
Application Notes and Protocols for the Selective Lithiation and Quenching of 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-iodothiophene is a dihalogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The differential reactivity of its carbon-iodine and carbon-bromine bonds allows for regioselective functionalization, making it a valuable precursor for creating complex substituted thiophenes. These thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and a comprehensive protocol for the selective lithiation of this compound via lithium-iodine exchange and subsequent quenching with various electrophiles.
Principle of Reaction: Selective Halogen-Metal Exchange
The lithiation of this compound is achieved through a halogen-metal exchange reaction. In this process, an organolithium reagent, typically n-butyllithium (n-BuLi), reacts selectively with one of the halogen atoms. The rate of halogen-metal exchange is highly dependent on the halogen, following the general trend: I > Br > Cl.[1] Consequently, the iodine atom at the C4 position of the thiophene ring is significantly more reactive towards n-BuLi than the bromine atom at the C3 position.
This selective reaction, conducted at very low temperatures (typically -78 °C), generates a potent 3-bromo-4-thienyllithium nucleophile.[2] This intermediate can then react with a wide range of electrophiles to introduce diverse functional groups exclusively at the 4-position, leaving the 3-bromo position intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.
Caption: Reaction pathway for selective lithiation.
Data Presentation
The following tables summarize the key reagents and representative yields for the quenching of the 3-bromo-4-thienyllithium intermediate with common electrophiles. Yields are based on typical outcomes for similar aromatic lithiation-quenching sequences and may vary based on specific reaction conditions and scale.
Table 1: Reagents and Reaction Parameters
| Parameter | Value / Reagent | Rationale |
| Starting Material | This compound | Dihalogenated substrate for selective lithiation. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Commonly used for efficient halogen-metal exchange. |
| Equivalents of n-BuLi | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent that effectively solvates the lithium intermediate. Must be dry. |
| Temperature | -78 °C | Maximizes selectivity for iodine-lithium exchange and prevents side reactions. |
| Lithiation Time | 15 - 30 minutes | Halogen-lithium exchange is typically a rapid reaction at low temperatures.[2] |
| Quenching Agent | Electrophile (e.g., DMF, TMSCl) | Reacts with the lithiated intermediate to form the desired product. |
Table 2: Representative Yields with Various Electrophiles
| Electrophile | Reagent Name | Product Functional Group | Representative Yield (%) |
| DMF | N,N-Dimethylformamide | Aldehyde (-CHO) | 75 - 85% |
| TMSCl | Trimethylsilyl chloride | Trimethylsilyl (-Si(CH₃)₃) | 85 - 95% |
| CO₂ (s) | Carbon Dioxide (Dry Ice) | Carboxylic Acid (-COOH) | 70 - 80% |
| I₂ | Iodine | Iodide (-I) | 80 - 90% |
| D₂O | Deuterium Oxide | Deuterium (-D) | >95% |
Experimental Protocol
This protocol details a general procedure for the selective lithiation of this compound and subsequent quenching with an electrophile. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide, Trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, syringes, and needles
-
Inert gas line with bubbler
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator and purification apparatus (e.g., flash chromatography)
Procedure:
-
Preparation:
-
Place this compound (1.0 eq) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with inert gas for at least 15 minutes.
-
Under a positive flow of inert gas, add anhydrous THF via syringe to achieve a concentration of approximately 0.3-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes to equilibrate the temperature.
-
-
Lithiation (Iodine-Lithium Exchange):
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution while ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 15-30 minutes to allow for complete and selective iodine-lithium exchange.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30-60 minutes.
-
Slowly warm the reaction to room temperature and let it stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as flash column chromatography on silica gel, to isolate the desired 4-substituted-3-bromothiophene.
-
Caption: Experimental workflow for lithiation and quench.
Applications in Drug Discovery
The 3-bromothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. The ability to selectively introduce functionality at the 4-position while retaining the 3-bromo "handle" is highly valuable. The bromine atom can be used in subsequent reactions, such as Suzuki or Stille cross-couplings, to build molecular complexity.
-
Kinase Inhibitors: Thiophene-based heterocycles are core components of many kinase inhibitors used in oncology. The functionalized 3-bromothiophene products can serve as key intermediates for synthesizing novel inhibitors targeting various kinases.
-
Antiplatelet Agents: Derivatives of 3-bromothiophene are crucial for synthesizing prominent antiplatelet drugs like Clopidogrel and Ticlopidine.[3] These drugs target the P2Y12 receptor, which is critical for platelet aggregation.
-
GPCR Modulators: The thiophene moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). The synthetic versatility of 4-substituted-3-bromothiophenes allows for the creation of libraries of compounds to screen for activity against this important class of drug targets.[3]
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-4-iodothiophene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-bromo-4-iodothiophene. This guide is designed for researchers, scientists, and professionals in drug development, offering troubleshooting advice and frequently asked questions to improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in the Suzuki coupling of this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed Suzuki couplings. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[1][2] This inherent difference in reactivity allows for the selective coupling at the 4-position (C-I) while leaving the 3-position (C-Br) intact for subsequent transformations.
Q2: I am observing low to no yield. What are the common causes?
A2: Low or no product yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[3] Using a freshly opened bottle or a more stable pre-catalyst can resolve this. A color change from bright yellow to greenish-brown in Pd(PPh₃)₄ indicates decomposition.[3]
-
Poor Reagent Quality: Ensure the purity and dryness of the boronic acid, this compound, and solvents. Boronic acids can dehydrate to form unreactive boroxine trimers.[4]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of boronic acids.[5] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. A suboptimal combination can lead to a stalled or slow reaction.
Q3: How can I minimize common side reactions?
A3: Several side reactions can compete with the desired cross-coupling, reducing the yield. Here are the most common ones and how to mitigate them:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous basic conditions. Using boronic esters (e.g., pinacol esters), which are more stable, or using anhydrous conditions with bases like KF can help.[4]
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction, often driven by the presence of oxygen.[5] Thoroughly degassing the reaction mixture is the primary solution.
-
Dehalogenation: The replacement of a halogen atom with hydrogen can occur, especially with extended reaction times or at higher temperatures. Minimizing the amount of water in the reaction can sometimes reduce this side reaction.[5]
Q4: Can I perform a sequential double Suzuki coupling on this compound?
A4: Yes, a sequential, one-pot double Suzuki coupling is a highly viable strategy for synthesizing unsymmetrical 3,4-diarylthiophenes. This involves first performing the selective coupling at the more reactive C-I bond under milder conditions. Once this reaction is complete, the second boronic acid, and potentially more catalyst and base, can be added to the same reaction vessel, and the reaction is driven to completion under more forcing conditions (e.g., higher temperature) to couple at the C-Br position.[6]
Q5: What are the recommended starting conditions for a selective mono-coupling at the 4-position?
A5: A good starting point for the selective mono-arylation of this compound is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃). A common base and solvent system is K₂CO₃ or K₃PO₄ in a mixture of 1,4-dioxane and water. The reaction is typically heated to 80-90°C and monitored until the starting material is consumed.[2][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. Consider air-stable pre-catalysts like Pd(dppf)Cl₂.[3] 2. If using Pd(OAc)₂, ensure it is properly reduced in situ to Pd(0). |
| Poor Reagent Quality | 1. Check the purity of the boronic acid/ester and this compound. 2. Use anhydrous and degassed solvents. |
| Oxygen Contamination | 1. Ensure the reaction setup is properly sealed. 2. Degas solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[7] |
| Suboptimal Conditions | 1. Screen Ligands: Switch to more electron-rich and bulky ligands like SPhos or XPhos, which can accelerate oxidative addition.[4] 2. Vary the Base: Try different bases such as Cs₂CO₃, K₃PO₄, or KF. 3. Change Solvent System: If solubility is an issue, try solvent systems like toluene/water, DMF, or THF/water.[7] |
| Reaction Stalled | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. 2. Add More Catalyst: In some cases, adding a small additional portion of the catalyst can restart a stalled reaction. |
Issue 2: Formation of Significant Side Products
| Side Product | Mitigation Strategies |
| Homocoupling of Boronic Acid | 1. Ensure rigorous exclusion of oxygen by thoroughly degassing all reagents and solvents and maintaining a positive pressure of inert gas.[5] |
| Protodeboronation | 1. Use boronic pinacol esters instead of boronic acids for increased stability.[4] 2. Consider using anhydrous conditions with a fluoride source like KF or CsF as the base. |
| Dehalogenation | 1. Minimize the amount of water in the reaction mixture.[5] 2. Avoid unnecessarily high temperatures or prolonged reaction times. |
| Double Coupling Product in Mono-Coupling Reaction | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the boronic acid. 2. Lower the reaction temperature and monitor the reaction closely, stopping it as soon as the starting material is consumed. |
Data Presentation
Table 1: Typical Reaction Conditions for Selective Mono-Suzuki Coupling of Dihaloarenes
The following data is representative of Suzuki couplings on dihalogenated systems and can be used as a starting point for the optimization of this compound reactions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80-90 | ~85-95[2] |
| 2 | 2,5-Dibromo-3-methylthiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 56[8] |
| 3 | 3,4-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 95% EtOH | Reflux | 98 (di-coupled)[9] |
| 4 | 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90[10] |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling of this compound at the 4-Position
This protocol is designed to favor the selective reaction at the C-I bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-4-arylthiophene.
Protocol 2: One-Pot Sequential Di-Suzuki Coupling of this compound
This protocol outlines a procedure for the synthesis of an unsymmetrical 3,4-diarylthiophene.
Procedure:
-
Follow steps 1-6 from Protocol 1 for the first coupling reaction with the first arylboronic acid (Aryl¹-B(OH)₂).
-
Once the first coupling is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
To the same flask, add the second arylboronic acid (Aryl²-B(OH)₂, 1.2 mmol), additional K₂CO₃ (1.0 mmol), and a second portion of Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 100-110°C and stir for an additional 12-24 hours, monitoring for the consumption of the mono-coupled intermediate.
-
Follow steps 7-10 from Protocol 1 for workup and purification to isolate the 3,4-diarylthiophene product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing homocoupling side reactions with 3-Bromo-4-iodothiophene
Welcome to the technical support center for synthetic applications of 3-Bromo-4-iodothiophene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of homocoupling side reactions, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling side reactions when using this compound in cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together. For this compound, this can result in the formation of dithienyl species. The primary causes depend on the reaction type:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck):
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents (like boronic acids or organozincs).[1][2][3]
-
Palladium(II) Precatalysts: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling during the in situ reduction to the active Pd(0) species.[1][2]
-
High Temperature: Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.
-
-
Grignard Reactions (Kumada Coupling):
-
The formation of a Grignard reagent from this compound can be followed by a Wurtz-type homocoupling reaction, especially in the presence of certain transition metal catalysts or upon exposure to oxygen.[4]
-
-
Copper-Catalyzed Reactions (e.g., Ullmann Coupling):
-
The classic Ullmann reaction is inherently a homocoupling process driven by stoichiometric copper at high temperatures.[5][6][7] Preventing homocoupling in this context means favoring the cross-coupling pathway with a different coupling partner.
-
In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling), which is a related but distinct side reaction.[8]
-
Q2: I am observing significant homocoupling in my Suzuki reaction. How can I minimize this?
A2: To minimize the homocoupling of the boronic acid partner or this compound itself in a Suzuki coupling, consider the following troubleshooting steps, summarized in the table below.
| Strategy | Recommendation | Rationale |
| Oxygen Exclusion | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3][9] | Oxygen mediates the oxidation of Pd(0) to Pd(II), a key species in one of the main homocoupling pathways.[2] |
| Palladium Source | Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂.[1] | Pd(II) sources can directly cause homocoupling of the organoboronic reagent before the catalytic cycle is fully established.[2] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos). | These ligands promote the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.[1] |
| Slow Addition | Add the boronic acid reagent slowly to the reaction mixture using a syringe pump.[1] | This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction. |
| Base and Solvent | Optimize the base and solvent system. Aprotic solvents like toluene, dioxane, or THF are common. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly affect the reaction outcome.[1] | The base activates the boronic acid, but an inappropriate choice can lead to side reactions. Anhydrous conditions can sometimes be beneficial. |
Q3: Which halogen on this compound is more prone to homocoupling?
A3: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions.[10][11] Therefore, oxidative addition of the palladium catalyst will occur preferentially at the iodo-position. Consequently, any homocoupling of the thiophene ring itself is also more likely to occur at the 4-position (the site of the iodine). This reactivity difference is a key principle for achieving regioselective functionalization of this molecule.
Troubleshooting Guides
Issue 1: Low yield of cross-coupled product and formation of a symmetrical bi-thiophene byproduct.
This issue points towards homocoupling of the this compound starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3-Bromo-4-iodothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on avoiding debromination and achieving selective functionalization in reactions involving 3-bromo-4-iodothiophene. Unwanted debromination and non-selective reactions are common challenges that can lead to reduced yields and complex product mixtures. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The main challenge is to achieve selective reaction at either the C-4 position (iodine) or the C-3 position (bromine) without premature cleavage of the other C-X bond, particularly avoiding the undesired replacement of the bromine atom with a hydrogen atom (debromination). The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is the key to controlling selectivity.
Q2: What is the general order of reactivity for the halogens in this compound in common cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2] This means that the carbon-iodine bond at the 4-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst compared to the carbon-bromine bond at the 3-position. This inherent difference allows for selective functionalization at the C-I bond.[1]
Q3: Why does debromination occur as a side reaction?
A3: Debromination, also known as hydrodebromination, in palladium-catalyzed cross-coupling reactions is often caused by the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive species can be generated from various sources in the reaction mixture, such as the base, solvent (e.g., alcohols), or impurities like water. The Pd-H species can then react with the this compound (or its derivatives) in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen. Factors such as high temperatures and strong bases can promote this undesired side reaction.[2][3]
Q4: I am observing significant debromination in my Suzuki-Miyaura coupling. What are the first things I should investigate?
A4: The first parameters to adjust are the base and the reaction temperature. Strong bases, particularly alkoxides, can facilitate the formation of hydride species that lead to debromination.[2] Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective initial step.[2] Concurrently, lowering the reaction temperature can often improve selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[2][3]
Q5: How can I achieve selective functionalization at the C-Br bond after reacting at the C-I bond?
A5: After selectively functionalizing the C-I bond, the remaining C-Br bond can be reacted in a subsequent cross-coupling reaction. This sequential functionalization often requires more forcing reaction conditions for the second step, such as a different catalyst/ligand system, a stronger base, or a higher reaction temperature. For instance, after a Suzuki coupling at the C-I position using a standard Pd catalyst, a second Suzuki coupling at the C-Br position might be achieved using a more active catalyst system, like one employing a bulky, electron-rich phosphine ligand.[4]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Symptoms:
-
Formation of a significant amount of 4-substituted-3-H-thiophene or 3-H-4-iodothiophene.
-
Low yields of the desired 3-bromo-4-substituted-thiophene.
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
References
managing byproduct formation in the synthesis of 3-Bromo-4-iodothiophene
Technical Support Center: Synthesis of 3-Bromo-4-iodothiophene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides for managing byproduct formation, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is achieving the correct regiochemistry. Direct electrophilic iodination of 3-bromothiophene is not effective because the 2- and 5-positions (α-positions) of the thiophene ring are significantly more reactive than the 4-position (β-position). This leads to the formation of undesired isomers, primarily 2-iodo-3-bromothiophene and 5-iodo-3-bromothiophene.
Q2: What is the most reliable synthetic strategy to avoid isomeric byproducts?
A2: A multi-step approach starting from a 3,4-disubstituted thiophene is the most reliable strategy. The recommended route involves the synthesis of 3,4-dibromothiophene, followed by a selective metal-halogen exchange at one of the bromine positions and subsequent quenching with an iodine source.[1] This method ensures the iodine is introduced specifically at the 4-position.
Q3: What are the most common byproducts in the selective synthesis from 3,4-dibromothiophene?
A3: When synthesizing this compound from 3,4-dibromothiophene via lithiation, the most common impurities are unreacted starting material (3,4-dibromothiophene) and a di-iodinated byproduct (3,4-diiodothiophene). The formation of these is typically due to incomplete or excessive lithiation, respectively.
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the similar physical properties of the target compound and halogenated byproducts. High-efficiency fractional distillation under reduced pressure is a common method for separating liquid thiophene derivatives.[2] For less volatile or solid compounds, column chromatography on silica gel is an effective alternative.[3]
Troubleshooting Guide: Byproduct Management
This section addresses specific issues you may encounter during the synthesis of this compound from 3,4-dibromothiophene.
Problem 1: My final product is contaminated with a significant amount of starting material (3,4-dibromothiophene).
-
Probable Cause: Incomplete lithium-halogen exchange. This can be caused by:
-
Inaccurate titration or degradation of the n-butyllithium (n-BuLi) reagent.
-
Insufficient equivalents of n-BuLi used.
-
Reaction temperature being too low, slowing the rate of exchange significantly.
-
Presence of moisture or other electrophilic impurities in the reaction flask, which quenches the n-BuLi.
-
-
Recommended Actions:
-
Verify Reagent Quality: Always use freshly titrated n-BuLi. Organolithium reagents degrade over time, so the concentration marked on the bottle may not be accurate.
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.[1]
-
Optimize Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi to ensure the reaction goes to completion.[1]
-
Control Temperature: While the reaction must be kept cold (typically -78 °C) to prevent side reactions, ensure the mixture is stirred efficiently to allow for complete reaction.[1]
-
Problem 2: I am observing the formation of a di-iodinated byproduct (3,4-diiodothiophene).
-
Probable Cause: Use of excess n-butyllithium, leading to a second lithium-halogen exchange at the 3-position after the initial formation of 4-lithio-3-bromothiophene.
-
Recommended Actions:
-
Precise Stoichiometry: Use exactly 1.0 equivalent of accurately titrated n-BuLi relative to 3,4-dibromothiophene.
-
Slow Addition: Add the n-BuLi solution dropwise and slowly to the cooled reaction mixture. This helps to maintain a low localized concentration of the reagent and prevent over-reaction.
-
Maintain Low Temperature: Do not allow the internal reaction temperature to rise above -70 °C during the addition of n-BuLi.
-
Problem 3: The overall yield is low after workup and purification.
-
Probable Cause:
-
Decomposition of the lithiated intermediate if the temperature is not kept sufficiently low.
-
Product loss during the aqueous workup, as halogenated thiophenes can have some volatility with steam.
-
Inefficient separation during purification.
-
-
Recommended Actions:
-
Strict Temperature Control: Maintain the reaction at -78 °C until it is quenched with the iodine solution.
-
Careful Workup: Ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and minimize the time the product is in contact with aqueous layers.
-
Optimize Purification:
-
For distillation, use a vacuum-jacketed column with high theoretical plates.
-
For column chromatography, carefully select the eluent system to maximize the separation between the product and impurities. Start with a non-polar solvent like hexane and gradually increase polarity if needed.
-
-
Byproduct Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 3,4-Dibromothiophene (Starting Material) | C₄H₂Br₂S | 241.94 | 221-222[4] | Unreacted SM; appears as a major impurity with incomplete reaction. |
| This compound (Product) | C₄H₂BrIS | 288.94 | (Predicted >222) | Desired product. |
| 3,4-Diiodothiophene (Byproduct) | C₄H₂I₂S | 335.94 | (Predicted >250) | Over-reaction byproduct; indicates use of excess lithiating agent. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dibromothiophene
This protocol is adapted from established literature procedures for the selective reduction of 2,3,4,5-tetrabromothiophene.[5][6][7]
Materials:
-
2,3,4,5-Tetrabromothiophene
-
Zinc powder (95%+)[7]
-
Glacial Acetic Acid
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Apparatus for vacuum distillation
Procedure:
-
In a reaction flask, charge 2,3,4,5-tetrabromothiophene, acetic acid, and water. A typical molar ratio is 1:2.5:4 (Tetrabromothiophene:Acetic Acid:Zinc).[7]
-
With vigorous stirring, add zinc powder portion-wise to control the initial exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux (55-70 °C) for 2-4 hours.[7]
-
Monitor the reaction by GC-MS to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Set up for reduced pressure distillation directly from the reaction mixture. Collect the fraction that distills at approximately 100 °C under vacuum.[7] This fraction is 3,4-dibromothiophene. The yield is typically high (>90%).[7]
Protocol 2: Synthesis of this compound
This protocol is based on standard methods for selective monolithiation and iodination of dihaloarenes.[1]
Materials:
-
3,4-Dibromothiophene (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), titrated (typically 1.6 M or 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or three-necked round-bottom flask (flame-dried)
-
Inert gas line (Argon or Nitrogen)
-
Syringes and septa
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried flask under a positive pressure of inert gas.
-
Reactant Addition: Add 3,4-dibromothiophene (1.0 eq) to the flask, followed by anhydrous THF to make a ~0.3 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[1]
-
Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiophene mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude liquid by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
Visualizations
Caption: A workflow diagram illustrating the key stages for synthesizing this compound.
Caption: Reaction pathways showing the desired synthesis and common side reactions leading to byproducts.
Caption: A decision tree for troubleshooting common impurities encountered during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-4-iodothiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 3-Bromo-4-iodothiophene derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: Silica gel is the most widely used stationary phase for the column chromatography of these compounds.[1] However, due to the potential sensitivity of halogenated thiophenes to acidic conditions, it is crucial to assess compound stability. If degradation is observed, alternative stationary phases like neutral alumina or Florisil can be considered, or the silica gel can be deactivated.[2]
Q2: How do I choose the right mobile phase (eluent) for my separation?
A2: The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3][4] A good starting point for this compound derivatives is a non-polar solvent system, typically a mixture of hexanes (or petroleum ether) and a slightly more polar solvent such as ethyl acetate or dichloromethane.[2][5] The ideal solvent system should provide a retention factor (Rf) value of approximately 0.2-0.4 for the target compound on the TLC plate.[2]
Q3: How can I visualize this compound derivatives on a TLC plate?
A3: Due to the presence of the thiophene ring, these compounds are typically UV-active. The primary visualization method is a UV lamp at 254 nm, where the compound will appear as a dark spot.[2] For enhanced visualization, a potassium permanganate (KMnO₄) stain can be employed, which is a versatile stain for many organic compounds.[2]
Q4: My this compound derivative seems to be degrading during purification. What can I do?
A4: Degradation during chromatography is a common issue, often caused by the acidic nature of standard silica gel.[2] To mitigate this, you can "deactivate" the silica gel by preparing the slurry or flushing the packed column with an eluent containing a small amount of a base, such as 1-3% triethylamine.[2][5] It is also advisable to perform a 2D TLC test to confirm if the compound is unstable on silica gel.[6]
Q5: Should I use isocratic or gradient elution?
A5: The choice depends on the complexity of your crude mixture. If the TLC shows impurities that are very close to your product (small ΔRf), a very slow, shallow gradient elution is recommended to improve separation.[7] If the impurities are well-separated from the product, an isocratic (constant solvent composition) elution may be sufficient. For complex mixtures with components of widely different polarities, a step gradient, where the polarity is increased incrementally, is often necessary.[4]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the column chromatography of this compound derivatives.
Problem 1: Poor or no separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the mobile phase using TLC by testing different solvent ratios and combinations to maximize the separation between spots.[2] For aromatic compounds, incorporating toluene into the solvent system can sometimes improve separation due to π-π interactions.[7] |
| Sample Overload | Loading too much crude material onto the column leads to broad, overlapping bands.[7] Maintain a silica gel to crude product weight ratio of at least 50:1 to ensure good separation.[7] |
| Co-elution of Isomers | Regioisomers or stereoisomers can be very difficult to separate. Use a longer column, a shallower solvent gradient, or consider alternative techniques like preparative HPLC for challenging separations.[7] |
| Column Channeling | Poor column packing can create channels that allow the sample to travel down unevenly. Ensure the column is packed uniformly without air bubbles or cracks. |
Problem 2: Low or no recovery of the compound from the column.
| Possible Cause | Solution |
| Compound Decomposed on Column | Halogenated thiophenes can be unstable on acidic silica.[2] Test for stability using 2D TLC.[6] If decomposition is confirmed, use deactivated silica gel (with 1-3% triethylamine in the eluent) or switch to a neutral stationary phase like alumina.[2][5] |
| Eluent Not Polar Enough | The compound may be strongly adsorbed to the silica gel and is not eluting. Gradually increase the polarity of the mobile phase. If the compound is very polar, a system like methanol in dichloromethane might be necessary.[5][8] |
| Fractions are Too Dilute | The compound may have eluted, but at a concentration too low to detect by TLC. Combine and concentrate the fractions you expect to contain your product and re-analyze by TLC. |
| Compound Came Off in Solvent Front | If the initial eluent was too polar, the compound may have eluted immediately with the solvent front. Always check the very first fractions collected. |
Problem 3: The compound is tailing or streaking on the column.
| Possible Cause | Solution |
| Interaction with Acidic Silica Gel | The acidic nature of silica can cause polar compounds to streak. Add a small amount (0.5-2%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape.[9] |
| Incomplete Sample Dissolution | If the sample is not fully dissolved when loaded, it can lead to streaking. Ensure the crude material is completely dissolved in the loading solvent.[9] If solubility is an issue, use the dry loading method.[6] |
| Sample Overload | Tailing can also be a symptom of overloading the column. Reduce the amount of crude material being purified.[9] |
Quantitative Data Summary
Table 1: Common Solvent Systems for Column Chromatography
This table lists common solvents in order of increasing polarity, which can be used to create binary mixtures for the mobile phase.
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 6.6 |
Data compiled from various sources.[1][3]
Table 2: Representative Rf Values
These representative Rf values for a halogenated thiophene derivative demonstrate how changing the solvent ratio affects the elution. The goal is to adjust the mobile phase to achieve an Rf of ~0.2-0.4 for the target compound.[2]
| Solvent System (Hexane:Ethyl Acetate) | Representative Rf Value | Elution Behavior |
| 95:5 | 0.4 - 0.6 | May be too high for optimal column separation (elutes quickly). |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography. |
| 80:20 | 0.1 - 0.2 | May be too low, leading to long elution times and band broadening. |
Note: These are representative values. The exact Rf will depend on the specific derivative, impurities, and experimental conditions.[2]
Experimental Protocols & Visualizations
Standard Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by TLC, aiming for an Rf of 0.2-0.4 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use positive pressure (flash chromatography) or gravity to pack it evenly, avoiding air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimum amount of the eluent and carefully pipette it onto the sand layer.[6]
-
Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: A standard workflow for purification by flash column chromatography.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing and solving common chromatography problems.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. columbia.edu [columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 3-Bromo-4-iodothiophene
Welcome to the technical support center for the recrystallization of 3-Bromo-4-iodothiophene. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline products.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and similar halogenated heterocyclic compounds.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are present, disrupting crystal lattice formation. | - Select a lower-boiling point solvent or a solvent mixture. - Reheat the solution and add a small amount of additional solvent to reduce saturation before cooling slowly.[1] - Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel.[1] |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. Nucleation has not been initiated. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[2] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] - Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1][2] - Add a "seed crystal" of the pure compound to induce crystallization.[1][3] |
| Low Recovery Yield | Too much solvent was used initially. The compound has significant solubility in the cold washing solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the compound.[1] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. The starting material contains colored, insoluble impurities. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. - If impurities are insoluble at high temperatures, perform a hot filtration step before cooling.[4] |
| Crystals Form Too Quickly | The solution is too concentrated. The cooling process is too fast. | - Reheat the solution and add a small amount of additional solvent.[2] - Ensure a slow cooling process by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[3][4][5]
-
The solvent should not react with the compound.[6]
-
Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Q2: Which solvents are commonly used for recrystallizing halogenated thiophenes?
A2: While specific data for this compound is limited, common solvents for halogenated aromatic and heterocyclic compounds include hexanes, ethanol, methanol, isopropanol, toluene, and solvent mixtures such as ethyl acetate/hexanes.[7][8] Given that this compound is a liquid at room temperature, a low-polarity solvent or a solvent mixture that allows for crystallization upon cooling would be a logical starting point.
Q3: How can I select an appropriate solvent system for recrystallization?
A3: A systematic approach to solvent selection is recommended:
-
Start with small-scale solubility tests in a variety of solvents with different polarities (e.g., hexane, toluene, ethanol, ethyl acetate).
-
Place a small amount of the crude product in a test tube and add a few drops of the solvent.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture. If the compound dissolves completely, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Q4: My compound is a liquid at room temperature. Can I still use recrystallization?
A4: Yes, recrystallization can be used for compounds that are liquids at room temperature but can be induced to crystallize, often at sub-ambient temperatures. The key is to find a solvent in which the compound is soluble at a higher temperature and will precipitate out as a solid upon sufficient cooling. Storing the solution in a refrigerator or freezer may be necessary.
Experimental Protocol: A General Approach
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For a non-polar compound like this compound, a non-polar solvent like hexane or a mixture such as hexane/ethyl acetate might be a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the compound is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visual Workflow
Caption: Workflow for the recrystallization and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. stolaf.edu [stolaf.edu]
Technical Support Center: Selective C-I Bond Functionalization of 3-Bromo-4-iodothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for achieving selective C-I bond functionalization of 3-bromo-4-iodothiophene, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving selective reaction at the C-I bond over the C-Br bond?
A1: The regioselectivity is primarily governed by the difference in carbon-halogen bond strengths and their corresponding reactivity in the oxidative addition step with a palladium(0) catalyst. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This inherent reactivity difference allows a palladium catalyst to preferentially insert into the C-I bond under controlled conditions, enabling selective functionalization at that position.[1][2]
Q2: Which cross-coupling reactions are most effective for selective C-I functionalization of this compound?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation, leveraging the higher reactivity of the C-I bond. The most commonly employed and reliable methods include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[3]
-
Stille Coupling: Reaction with organostannanes.[6]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines.
Q3: Beyond the choice of halogen, what are the critical experimental factors that control selectivity?
A3: While the C-I bond's inherent reactivity provides a strong bias, several experimental parameters must be carefully controlled to maximize selectivity.[7][8] Key factors include:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center are crucial. Less reactive catalyst systems often show higher selectivity.
-
Reaction Temperature: Lower temperatures favor the reaction pathway with the lower activation energy, which is the oxidative addition to the C-I bond. Running the reaction at the lowest effective temperature is a key strategy to prevent C-Br activation.[1]
-
Base and Solvent: The choice of base and solvent can influence catalyst activity and stability, indirectly affecting selectivity.[9]
Q4: Is it possible to reverse the selectivity and react preferentially at the C-Br bond?
A4: Achieving selective coupling at the C-Br position in the presence of an iodine is significantly more challenging and less common. It typically requires a multi-step strategy, such as protecting the iodo position with a removable group (e.g., via lithiation and quenching with a silyl group), performing the C-Br coupling, and then deprotecting. In some specific systems, highly specialized catalyst/ligand combinations that are sterically or electronically biased toward C-Br insertion have been developed, but this is not a general strategy.[2]
Catalyst Selection and Reaction Conditions
Optimizing the catalyst system is paramount for achieving high selectivity and yield. The following table summarizes recommended starting points for common cross-coupling reactions.
| Reaction Type | Palladium Source | Ligand | Base | Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 25 - 80 |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine, DIPA | THF, DMF, Toluene | 25 - 60 |
| Stille | Pd(PPh₃)₄ | PPh₃ | (Not always required) | Toluene, Dioxane, THF | 50 - 100 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |
Note: This table provides general starting conditions. Optimization is essential for each specific substrate combination.
Troubleshooting Guide
Encountering issues during the experiment is common. This guide addresses the most frequent problems in a question-and-answer format.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Conversion | Inactive Catalyst: Palladium source has degraded; ligand has oxidized. | Use a reliable precatalyst (e.g., Buchwald G3/G4) or ensure the active Pd(0) species is generated.[10] Use fresh, high-purity reagents and properly degassed solvents. |
| Poor Reagent Quality: Boronic acid has undergone protodeboronation; other reagents are impure. | Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). Purify starting materials if necessary.[10] | |
| Poor Selectivity (Double Reaction) | High Temperature: The reaction has enough thermal energy to overcome the activation barrier for C-Br insertion. | Lower the reaction temperature. Start at room temperature and increase incrementally only if the C-I reaction is too slow. |
| Overly Active Catalyst: A highly electron-rich and unhindered ligand can reduce the selectivity margin. | Switch to a less electron-rich or more sterically hindered ligand to decrease catalyst reactivity. | |
| Excess Reagent: A large excess of the coupling partner (e.g., >1.5 eq. of boronic acid) can drive the reaction toward double coupling. | Use a stoichiometric amount or a slight excess (1.05 - 1.2 equivalents) of the coupling partner. | |
| Homocoupling Side Products | Glaser Coupling (Sonogashira): Copper co-catalyst can promote alkyne dimerization. | Consider a copper-free Sonogashira protocol.[11] Ensure strictly anaerobic conditions. |
| Boronic Acid Homocoupling (Suzuki): Common side reaction, especially in the presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). | |
| Low Isolated Yield | Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom from a proton source before cross-coupling occurs. | Screen different bases or solvent systems. Using anhydrous conditions can sometimes mitigate this issue.[9] |
| Difficult Purification: Product may be difficult to separate from starting materials or byproducts. | Optimize chromatographic conditions. Consider crystallization or distillation if applicable. |
Experimental Protocols
The following are generalized starting protocols. Users must adapt and optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the boronic acid or ester (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the thoroughly degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of this compound and the formation of the mono-coupled product.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective, Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the base (e.g., Et₃N, 3.0 eq.) in a degassed solvent (e.g., THF).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Visualized Workflows and Logic
Caption: High-level experimental workflow for selective cross-coupling.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Key factors influencing the selectivity of the C-I bond reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselective Coupling of 3-Bromo-4-iodothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the regioselective coupling of 3-Bromo-4-iodothiophene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2][3][4] This is attributed to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition to the palladium(0) catalyst.[3] Therefore, coupling reactions will preferentially occur at the 4-position (C-I) under milder conditions.
Q2: How can I maximize regioselectivity for coupling at the iodine position?
A2: To favor coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[3][5] Starting the reaction at room temperature and gradually increasing it if necessary can help identify the optimal temperature for selective C-I coupling.[5] Additionally, the choice of a less reactive catalyst system can enhance selectivity.[3][5]
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While the C-I bond is inherently more reactive, selective coupling at the C-Br bond can be achieved, typically in a stepwise manner. First, the iodo-position is functionalized under mild conditions. The resulting 4-substituted-3-bromothiophene can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to react at the bromine position.[3]
Q4: What are the most common side reactions to expect, and how can they be minimized?
A4: Common side reactions include homocoupling of the coupling partners and double coupling at both the bromo- and iodo-positions.[1][3] Homocoupling can often be promoted by high catalyst concentrations and elevated temperatures.[1] To minimize these side reactions, it is advisable to use the lowest effective catalyst loading and temperature.[1] For Suzuki reactions, using weaker bases like K₃PO₄ or K₂CO₃ can be preferable to stronger bases.[1] In Sonogashira couplings, employing copper-free conditions can mitigate alkyne homocoupling (Glaser coupling).[1]
Q5: How does the choice of solvent affect the regioselectivity of the reaction?
A5: The solvent can influence the solubility of reactants and the catalyst, as well as the reaction temperature, which indirectly affects regioselectivity.[5] For instance, in Suzuki couplings, aqueous conditions are often employed which can impact the reaction outcome.[5] It is recommended to use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions, especially when working with air-sensitive reagents.[3][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C-I and C-Br coupled products)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to activate the less reactive C-Br bond, leading to a mixture of products.[5]
-
Highly Reactive Catalyst System: A very active catalyst may not effectively differentiate between the C-I and C-Br bonds.[5]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial C-I coupling is complete can lead to subsequent C-Br coupling.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Begin the reaction at room temperature and monitor its progress. If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C).[1][5]
-
Optimize Reaction Time: Perform a time-course study by taking aliquots from the reaction at different time points to determine the optimal duration that maximizes the C-I coupled product while minimizing the C-Br coupled product.[5]
-
Screen Catalysts and Ligands: Test different palladium sources and phosphine ligands. A less reactive catalyst may offer higher selectivity. For example, compare the results from a highly active catalyst like Pd(t-Bu₃P)₂ with a more standard one like Pd(PPh₃)₄.[5]
Issue 2: Low Yield of the Desired Mono-Coupled Product
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have been oxidized due to exposure to air or impurities in the reagents or solvents.[6]
-
Incorrect Base: The strength and solubility of the base are critical for the reaction's success.[3]
-
Low Reaction Temperature: While lower temperatures favor regioselectivity, a temperature that is too low may result in an incomplete or very slow reaction.[3]
-
Poor Quality of Reagents: Impurities in the starting materials or coupling partners can inhibit the catalyst.[1][7]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[6]
-
Select the Appropriate Base: For Suzuki reactions, screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[3]
-
Gradually Increase Temperature: If the reaction is not proceeding at a lower temperature, incrementally increase the heat while carefully monitoring the regioselectivity.[1]
-
Verify Reagent Purity: Ensure that this compound and the coupling partner are pure. Purification of starting materials may be necessary.[1][7]
Data Presentation
Table 1: Temperature Effects on Regioselectivity in Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Time (h) | C-I:C-Br Coupling Ratio | Yield (%) |
| 1 | 25 (Room Temp) | 24 | >98:2 | 65 |
| 2 | 50 | 12 | 95:5 | 80 |
| 3 | 80 | 6 | 85:15 | 92 |
| 4 | 100 | 4 | 70:30 | 95 |
Note: Data is representative and may vary based on specific substrates, catalysts, and other reaction conditions.
Table 2: Catalyst and Ligand Screening for Optimal Regioselectivity
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | C-I:C-Br Ratio |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 88:12 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 50 | 96:4 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DMF | 60 | 94:6 |
| 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | Acetonitrile/H₂O | 70 | 90:10 |
Note: This table provides a starting point for optimization. The optimal combination will depend on the specific coupling partners.
Experimental Protocols
Detailed Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with an arylboronic acid and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[5]
-
Add the degassed 1,4-dioxane and water via syringe.[8]
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Regioselective Sonogashira Coupling
This protocol is a representative example for the coupling of this compound with a terminal alkyne and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
THF, anhydrous and degassed (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the terminal alkyne in THF.
-
Add triethylamine to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently warm to 40-50 °C.[9]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for poor regioselectivity.
References
Technical Support Center: Grignard Reactions with 3-Bromo-4-iodothiophene
Welcome to the technical support center for troubleshooting Grignard reagent formation with 3-bromo-4-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, providing detailed protocols and data to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Grignard formation from this compound in a direct question-and-answer format.
Question 1: My Grignard reaction with this compound fails to initiate. What are the most common reasons for this failure?
Answer: Failure to initiate is the most common problem in Grignard synthesis. The two primary causes are an inactive magnesium surface and the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that forms upon exposure to air.[1][2][3] This layer prevents the metal from reacting with the aryl halide.[2]
-
Presence of Moisture: Grignard reagents are potent bases and will be "quenched" (i.e., protonated and destroyed) by even trace amounts of water or other protic solvents in the glassware or reaction solvent.[4][5] This leads to the formation of 3-bromo-thiophene as a byproduct.
Solution Checklist:
-
Ensure all glassware has been rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and cooled under an inert atmosphere (Nitrogen or Argon).[4][6]
-
Use a fresh, anhydrous grade of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[4][7]
-
Activate the magnesium turnings immediately before use. See the protocols below for detailed methods.[2][4]
Question 2: I am trying to form the Grignard reagent at the bromine position, but it doesn't seem to work. Which halogen is supposed to react?
Answer: The reaction is selective due to the different reactivities of the carbon-halogen bonds. The order of reactivity for aryl halides in Grignard formation is generally C-I > C-Br > C-Cl. The carbon-iodine bond is weaker and more easily undergoes oxidative insertion by magnesium.
Therefore, with this compound, the Grignard reagent will form preferentially at the 4-position, yielding 3-bromo-4-(magnesioiodo)thiophene . Attempting to form the Grignard reagent at the C-Br bond while the more reactive C-I bond is present is generally not feasible under standard Grignard conditions.
Question 3: What are the best methods for activating the magnesium turnings, and what should I look for?
Answer: Activating the magnesium is crucial for exposing a fresh, reactive metal surface.[2] Chemical activation is most common. The disappearance of the activator's color or the observation of bubbling are key indicators of successful initiation.[1][2]
-
Iodine (I₂): Adding a small crystal of iodine is a classic method. The iodine is thought to etch the oxide layer.[1][8] A successful start is signaled by the disappearance of the characteristic purple or brown iodine color.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce visible bubbles of ethylene gas and magnesium bromide, exposing a fresh surface.[1][3]
Mechanical methods like crushing the magnesium with a dry glass rod or using an ultrasonic bath can also be effective.[1][8]
Question 4: My reaction starts but gives a low yield, and I see a high-boiling point impurity. What is the likely side reaction?
Answer: The most significant side reaction is typically Wurtz-type homocoupling .[9][10] This occurs when the newly formed Grignard reagent (3-bromo-4-thienylmagnesium iodide) reacts with a molecule of the starting material (this compound) to form a dimer (3,3'-dibromo-4,4'-bithiophene).
Strategies to Minimize Homocoupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing its reaction with the formed Grignard reagent.[4]
-
Temperature Control: The initial reaction is exothermic. While gentle warming might be needed for initiation, the flask may require cooling to maintain a steady, controlled reaction rate and prevent overheating, which can favor the coupling side reaction.[6]
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended to promote their reaction with the aryl halide over the coupling reaction.
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Reagent | Observable Signs of Initiation | Advantages | Disadvantages |
| Iodine | 1-2 small crystals of I₂ | Disappearance of purple/brown color, mild exotherm, solution turning cloudy.[2] | Simple, widely used, visual confirmation.[8] | Can be slow; iodine is incorporated as MgI₂. |
| 1,2-Dibromoethane | A few drops (e.g., 0.1 mL) | Bubbling (ethylene gas), solution becomes cloudy/gray, exotherm.[1][3] | Highly effective, clear visual cue (gas evolution).[3] | Consumes a small amount of magnesium.[1] |
| Mechanical Crushing | None | Localized bubbling or cloudiness where surface is scratched. | No chemical activators needed.[1] | Can be difficult to perform under an inert atmosphere. |
| DIBAH | Small amount of Diisobutylaluminium hydride | Controlled temperature rise.[11] | Very reliable, allows for low-temperature initiation.[11] | Requires handling of a pyrophoric reagent. |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvent
-
Glassware: Disassemble all glassware (three-neck flask, condenser, dropping funnel). Clean and rinse with acetone. Dry in an oven at >120 °C for at least 4 hours, preferably overnight.
-
Assembly: Quickly assemble the hot glassware while flushing with a stream of dry nitrogen or argon. Fit septa and stoppers. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Solvent: Use a freshly opened bottle of anhydrous THF or diethyl ether. For best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) directly into the reaction flask or a dry storage flask under an inert atmosphere.
Protocol 2: Selective Formation of 3-Bromo-4-thienylmagnesium Iodide
-
Setup: In the flame-dried, three-neck flask equipped with a stir bar, condenser, and dropping funnel (all under a nitrogen atmosphere), place magnesium turnings (1.2 equivalents).
-
Activation: Add one small crystal of iodine. Gently warm the bottom of the flask with a heat gun until purple iodine vapors are seen and coat the turnings.[4] Allow the flask to cool. The purple color should fade as the iodine reacts with the magnesium surface.[4]
-
Solvent Addition: Add a portion of anhydrous THF via syringe to cover the activated magnesium turnings.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small aliquot (~5-10%) of the aryl halide solution from the dropping funnel to the stirred magnesium suspension. Watch for signs of reaction: gentle bubbling, an increase in temperature, and the solution turning cloudy gray or brown.[2] If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.
-
Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining aryl halide solution at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the mixture. The reaction is typically complete when most of the metallic magnesium has been consumed. This may take 1-3 hours. The resulting dark gray or brown solution is the Grignard reagent and should be used immediately in the subsequent step.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Reaction pathways for Grignard formation with this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 3-Bromo-4-iodothiophene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of reactions involving 3-bromo-4-iodothiophene.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira. The generally accepted order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[1] Therefore, you should expect selective activation and substitution at the iodo-position (position 4) under carefully controlled conditions.
Q2: My Suzuki-Miyaura coupling reaction is suffering from low yield upon scale-up. What are the common causes?
A2: Low yields on a larger scale often point to several factors:
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to localized "hot spots" or poor mass transfer, hindering the reaction.
-
Poor Catalyst Activity: The palladium catalyst may be deactivated. Ensure it is fresh, handled under an inert atmosphere, and that the chosen ligand is appropriate for the substrate.
-
Incomplete Reaction: The reaction temperature might be too low, or the reaction time insufficient for the larger volume.
-
Product Loss During Work-up: Isolating the product from larger volumes can lead to greater losses during extractions and purification.
Q3: I am observing significant debromination (hydrodehalogenation) as a side product. How can this be minimized?
A3: Debromination typically arises from the formation of a palladium-hydride (Pd-H) species. To minimize this, consider the following:
-
Choice of Base: Some bases can be a source of hydrides. Screen different bases; for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.
-
Solvent and Reagent Purity: Ensure you are using anhydrous, degassed solvents. Trace amounts of water or alcohols can act as a hydride source.[2]
-
Reaction Temperature: High temperatures can accelerate debromination.[2] Try running the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Q4: Column chromatography is impractical for purifying my multi-kilogram batch. What are the alternatives?
A4: For large-scale purification, transitioning from chromatography is crucial. Viable alternatives include:
-
Recrystallization: Developing a robust recrystallization protocol from a suitable solvent system is often the most effective and economical method for obtaining high-purity material at scale.
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent alternative.
-
Slurrying: Washing the crude solid product with a solvent in which the impurities are soluble, but the product is not, can significantly improve purity.
Q5: Are there specific safety concerns when scaling up reactions with this compound?
A5: Yes. Beyond the standard hazards of the reagents used, pay close attention to:
-
Exothermic Reactions: Metal-halogen exchange reactions (e.g., using n-butyllithium) can be highly exothermic and require careful temperature control and a staged addition plan to prevent a runaway reaction.
-
Pyrophoric Reagents: The handling of pyrophoric reagents like n-butyllithium becomes more complex and hazardous at scale. Ensure strict anhydrous conditions and appropriate engineering controls are in place.
-
Waste Management: The synthesis will generate halogenated organic and inorganic waste streams that require proper handling and disposal according to regulations.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
-
Symptom: Formation of a mixture of products, with substitution occurring at both the bromo- and iodo-positions, or formation of the di-substituted product.
-
Root Cause Analysis: While the C-I bond is more reactive, aggressive reaction conditions can lead to the loss of selectivity. High temperatures, prolonged reaction times, or a highly active catalyst system can enable the slower reaction at the C-Br bond.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Stalled Lithiation or Metal-Halogen Exchange
-
Symptom: Reaction stalls after the addition of n-butyllithium (or another strong base), with a significant amount of starting material remaining after quenching.
-
Root Cause Analysis: This often points to deactivation of the organolithium reagent due to trace moisture or an inappropriate reaction temperature. The extreme low temperatures required can be difficult to maintain consistently in large reactors.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Incorrect Temperature | The reaction may be too cold, slowing the rate significantly. Monitor the internal reaction temperature, not just the bath temperature. Allow for a slight, controlled exotherm upon addition. |
| Poor Reagent Quality | Titrate the n-butyllithium solution before use to confirm its molarity. Old or improperly stored bottles may have a significantly lower concentration of active reagent. |
| Inefficient Mixing | Poor mixing can lead to localized quenching of the n-BuLi as it is added. Ensure the stirring is vigorous enough for the reactor size and geometry. |
Issue 3: Formation of Homocoupled Byproducts
-
Symptom: In a cross-coupling reaction, you observe the formation of byproducts resulting from the coupling of two molecules of the starting material or the boronic acid.
-
Root Cause Analysis: Homocoupling is often promoted by high catalyst concentrations, high temperatures, and the presence of oxygen.[3]
-
Troubleshooting Steps:
Caption: Logic for minimizing homocoupling byproducts.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position (Iodo)
This protocol is adapted from general procedures for the selective coupling of analogous bromo-iodoaryl compounds.[1][4]
Reaction Scheme: (this compound) + Ar-B(OH)₂ --[Pd Catalyst, Base]--> 3-Bromo-4-arylthiophene
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the reactor by evacuating and backfilling with nitrogen three times.
-
Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 solvent ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water and an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or by slurrying in a suitable solvent (e.g., heptane or methanol) to remove impurities.
Protocol 2: Selective Lithiation and Quench at the 4-Position
This protocol is based on general procedures for metal-halogen exchange on iodoarenes.
Reaction Scheme: (this compound) --[1. n-BuLi] [2. Electrophile (E+)]--> 3-Bromo-4-E-thiophene
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.05 equivalents, solution in hexanes)
-
Electrophile (e.g., DMF, CO₂, an aldehyde) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reactor rigorously dried and under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via a syringe pump, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add the electrophile slowly, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product. Given the potential for complex mixtures, purification may require careful consideration of distillation or recrystallization.
Data Presentation
The following table presents representative, illustrative data for the selective Suzuki-Miyaura coupling of a halo-thiophene substrate. Actual results for this compound will require specific optimization but are expected to follow similar trends.
Table 1: Illustrative Conditions for Selective Mono-Suzuki Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 5 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 8 | ~90-98 |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 85 | 12 | ~75-85 |
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-4-iodothiophene and 3,4-Dibromothiophene for Drug Development and Materials Science
For researchers, scientists, and professionals in drug development and materials science, the selective functionalization of thiophene scaffolds is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of the reactivity of two key building blocks, 3-Bromo-4-iodothiophene and 3,4-dibromothiophene, with a focus on their performance in widely-used cross-coupling reactions and metal-halogen exchange. The information presented, supported by experimental data, is intended to aid in the strategic selection of starting materials for complex molecular synthesis.
The primary distinction in reactivity between this compound and 3,4-dibromothiophene lies in the inherent difference in the bond strength and reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl.[1] This principle dictates that the C-I bond in this compound is more readily activated by a palladium catalyst than the C-Br bonds in 3,4-dibromothiophene. This differential reactivity allows for highly selective monofunctionalization of this compound at the 4-position, leaving the bromine atom available for subsequent transformations.
In contrast, the two C-Br bonds in 3,4-dibromothiophene are chemically similar, making selective mono-functionalization more challenging.[2] Achieving high regioselectivity often requires careful optimization of reaction conditions, including the choice of catalyst, ligands, base, and solvent.
Quantitative Data Summary: A Comparative Overview
The following tables summarize representative yields for common cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, these tables compile data from various sources using similar reaction conditions to provide a meaningful comparison of the expected outcomes for this compound and 3,4-dibromothiophene.
Table 1: Suzuki-Miyaura Coupling
| Entry | Dihalothiophene | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound (selective at C-I) | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | ~90-95 (expected) | [1] |
| 2 | 3,4-Dibromothiophene (disubstitution) | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Ethanol (95%) | 80-90 | 12-24 | 98 | [3] |
| 3 | 3,4-Dibromothiophene (disubstitution) | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Ethanol (95%) | 80-90 | 12-24 | 96 | [3] |
Table 2: Stille Coupling
| Entry | Dihalothiophene | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound (selective at C-I) | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | ~85-90 (expected) | [4] |
| 2 | 3,4-Dibromothiophene (monosubstitution) | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 | [4] |
| 3 | 3,4-Dibromothiophene (monosubstitution) | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 | [4] |
Table 3: Sonogashira Coupling
| Entry | Dihalothiophene | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound (selective at C-I) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | Triethylamine | THF | RT-50 | - | High (expected) |[5] | | 2 | 3,4-Dibromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | - | Reflux | 1 | Good (up to 93%) |[6] |
Table 4: Negishi Coupling
| Entry | Dihalothiophene | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound (selective at C-I) | Phenylzinc Chloride | Pd(PPh₃)₄ (2-5) | - | THF | RT-50 | - | High (expected) | [7] |
| 2 | 3,4-Dibromothiophene | Cyclopropylzinc Bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 85 (for 3-Cyclopropylthiophene from 3-Bromothiophene) | [8] |
Table 5: Metal-Halogen Exchange
| Entry | Dihalothiophene | Reagent | Key Feature | Citation(s) |
| 1 | This compound | n-BuLi (-78 °C) | Selective exchange at the C-I position is expected due to the higher kinetic acidity of the C-I bond. | [9][10] |
| 2 | 3,4-Dibromothiophene | n-BuLi (-78 °C) | Can lead to a mixture of mono- and di-lithiated species depending on the stoichiometry of n-BuLi. | [11] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed for the selective reaction at the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).[1]
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).[1]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-4-arylthiophene.[1]
Protocol 2: Double Suzuki-Miyaura Coupling of 3,4-Dibromothiophene
This protocol is for the synthesis of 3,4-diarylthiophenes.
Materials:
-
3,4-Dibromothiophene
-
Arylboronic acid (2.2-2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
95% Ethanol
Procedure:
-
In a round-bottom flask, combine 3,4-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).[3]
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 95% ethanol.[3]
-
Seal the reaction flask and purge with an inert gas (argon or nitrogen).[3]
-
Add the degassed 95% ethanol (10 mL) followed by the catalyst solution.[3]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction by TLC.[3]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
-
Purify the crude product by flash column chromatography.[3]
Visualizing Reactivity and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kbfi.ee [kbfi.ee]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Polymerization of 3-Bromo-4-iodothiophene and 2,5-Dihalothiophenes for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of monomers is a critical step in designing conjugated polymers with tailored properties. This guide provides a comprehensive comparison of the polymerization behavior of 3-Bromo-4-iodothiophene and its widely used counterparts, 2,5-dihalothiophenes, offering insights into their respective advantages and outcomes in the synthesis of polythiophenes.
Polythiophenes, a class of conductive polymers, have garnered significant attention for their applications in organic electronics, including field-effect transistors, solar cells, and sensors. The performance of these materials is intrinsically linked to the polymer's molecular architecture, particularly its regioregularity, molecular weight, and polydispersity. These characteristics are, in turn, dictated by the choice of monomer and the polymerization methodology. This guide delves into a technical comparison of two key classes of thiophene monomers: the unsymmetrically substituted this compound and the symmetrically substituted 2,5-dihalothiophenes.
Structural and Reactivity Overview
The primary distinction between these monomer classes lies in the position and nature of the halogen substituents on the thiophene ring. In 2,5-dihalothiophenes, the halogens (typically bromine or iodine) are located at the more reactive α-positions (2- and 5-positions), facilitating straightforward polymerization.[1] In contrast, this compound possesses halogens at the β-positions (3- and 4-positions), which can influence the steric and electronic environment during polymerization, potentially leading to different polymer structures and properties.[1]
The presence of two different halogens in this compound (iodine and bromine) introduces another layer of complexity and opportunity. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in cross-coupling reactions can, in principle, be exploited for controlled, regioselective polymerization.
Performance in Polymerization Reactions: A Comparative Analysis
To provide a clear comparison, this guide will focus on three prevalent palladium- and nickel-catalyzed cross-coupling polymerization methods: Kumada Catalyst-Transfer Polycondensation (KCTP), Stille Coupling Polymerization, and Suzuki Coupling Polymerization.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the polymerization of 2,5-dihalothiophenes. It is important to note that directly comparable, side-by-side experimental data for this compound under identical conditions is limited in the current literature. The data for 2,5-dihalothiophenes, particularly 2,5-dibromo-3-alkylthiophenes, is more extensively documented.
Table 1: Typical Polymerization Results for 2,5-Dibromo-3-alkylthiophenes
| Polymerization Method | Catalyst | Monomer | Mn (kDa) | PDI | Yield (%) | Reference |
| Kumada (GRIM) | Ni(dppp)Cl₂ | 2,5-dibromo-3-hexylthiophene | 5.0 - 30.0 | 1.2 - 1.6 | 70 - 95 | [2][3] |
| Stille | Pd(PPh₃)₄ | 2,5-bis(trimethylstannyl)-3-alkylthiophene + 2,5-dibromo-3-alkylthiophene | 10.0 - 50.0 | 1.5 - 2.5 | 80 - 95 | [1][4] |
| Suzuki | Pd(PPh₃)₄ | 3-alkylthiophene-2,5-diboronic acid ester + 2,5-dibromo-3-alkylthiophene | 15.0 - 40.0 | 1.6 - 2.2 | 75 - 90 | [5] |
Note: Mn (Number-average molecular weight), PDI (Polydispersity Index). Values can vary significantly based on specific reaction conditions.
Due to the scarcity of specific data for this compound, a direct quantitative comparison in a similar tabular format is not feasible at this time. However, the principles of polymerization suggest that the outcomes would be highly dependent on the selective activation of the C-I versus the C-Br bond and the potential for steric hindrance from the β-substituents.
Polymerization Mechanisms and Experimental Workflows
The choice of polymerization method significantly influences the resulting polymer's properties. Below are diagrams illustrating the catalytic cycles for the key polymerization methods discussed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis of high-quality polythiophenes. Below are representative protocols for the polymerization of dihalothiophenes.
Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-alkylthiophene
Materials:
-
2,5-Dibromo-3-alkylthiophene
-
t-Butylmagnesium chloride solution (in THF or diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 2,5-dibromo-3-alkylthiophene in anhydrous THF.
-
Slowly add one equivalent of t-butylmagnesium chloride solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to facilitate the Grignard exchange reaction.
-
Add a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-2 mol%) to the reaction mixture.
-
Stir the polymerization mixture at room temperature or gentle reflux for 12-24 hours.
-
Quench the reaction by the slow addition of a small amount of HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The regioregular polymer is typically isolated from the chloroform fraction.[2]
Protocol 2: Stille Coupling Polymerization of a Dihalothiophene
Materials:
-
Dihalothiophene (e.g., 2,5-dibromothiophene or 3,4-dibromothiophene)
-
Organostannane reagent (e.g., 1,4-bis(trimethylstannyl)benzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Optional: Ligand (e.g., P(o-tol)₃)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the dihalothiophene (1.0 equivalent), the organostannane comonomer (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
If using a Pd(0) source that requires a ligand, add the phosphine ligand.
-
Degas the flask and its contents by subjecting it to three cycles of evacuation and backfilling with an inert gas.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitor the reaction progress by techniques such as GPC or by observing the precipitation of the polymer.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer in a suitable non-solvent (e.g., methanol).
-
Filter the crude polymer and wash it to remove residual catalyst and unreacted monomers.
-
To remove tin byproducts, the polymer can be redissolved and washed with a saturated aqueous solution of potassium fluoride (KF).[6]
Protocol 3: Suzuki Coupling Polymerization of a Dihalothiophene
Materials:
-
Dihalothiophene (e.g., 2,5-dibromothiophene or 3,4-dibromothiophene)
-
Aryl diboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous and degassed solvent system (e.g., Toluene/water, Dioxane/water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the dihalothiophene (1.0 equivalent), the diboronic acid/ester (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the polymer by precipitation into a non-solvent and subsequent washing.[5]
Conclusion
The choice between this compound and 2,5-dihalothiophenes for polythiophene synthesis has significant implications for the final polymer's structure and properties. 2,5-Dihalothiophenes, particularly 2,5-dibromo-3-alkylthiophenes, are well-established monomers that provide a reliable route to regioregular, high molecular weight polythiophenes via methods like GRIM polymerization. The extensive literature and well-documented protocols make them a versatile choice for a wide range of applications.
This compound, on the other hand, presents both challenges and opportunities. Its unsymmetrical nature and the differing reactivity of the C-I and C-Br bonds could potentially be harnessed for the synthesis of novel polythiophene architectures with unique properties. However, the lack of comprehensive, comparative studies and quantitative data necessitates further research to fully elucidate its potential and to develop optimized polymerization protocols. For researchers seeking to explore new frontiers in conjugated polymer synthesis, this compound represents an intriguing, albeit less-chartered, starting point. For applications requiring well-defined, regioregular poly(3-alkylthiophenes) with predictable properties, 2,5-dihalothiophenes remain the more established and reliable choice.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Comparison of 3-Bromo-4-iodothiophene and Its Isomers: A Guide for Researchers
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-4-iodothiophene and its isomers is presented to aid researchers in the unambiguous identification and characterization of these versatile building blocks in drug discovery and materials science.
The unique substitution patterns of bromoiodothiophene isomers give rise to distinct spectroscopic signatures. Understanding these differences is crucial for confirming the regiochemistry of synthesized compounds and for quality control in various applications. This guide provides a comprehensive comparison of available and predicted spectroscopic data for this compound alongside its isomers, including 2-bromo-3-iodothiophene, 2-bromo-5-iodothiophene, and 3-bromo-2-iodothiophene.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of public experimental data for all isomers, some values are predicted based on established principles of spectroscopy and data from closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted) in CDCl₃
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~7.35 | d | ~3.5 |
| H-5 | ~7.20 | d | ~3.5 | |
| 2-Bromo-3-iodothiophene | H-4 | ~7.10 | d | ~5.6 |
| H-5 | ~7.45 | d | ~5.6 | |
| 2-Bromo-5-iodothiophene | H-3 | ~7.05 | d | ~3.9 |
| H-4 | ~6.95 | d | ~3.9 | |
| 3-Bromo-2-iodothiophene | H-4 | ~7.00 | d | ~5.5 |
| H-5 | ~7.30 | d | ~5.5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted) in CDCl₃
| Compound | C2 | C3 | C4 | C5 |
| This compound | ~129 | ~115 | ~95 | ~132 |
| 2-Bromo-3-iodothiophene | ~112 | ~98 | ~135 | ~130 |
| 2-Bromo-5-iodothiophene | ~114 | ~138 | ~130 | ~85 |
| 3-Bromo-2-iodothiophene | ~90 | ~118 | ~133 | ~128 |
Table 3: Key Infrared (IR) Absorption Bands (Predicted)
| Compound | C-H stretching (aromatic) (cm⁻¹) | C=C stretching (aromatic) (cm⁻¹) | C-Br stretching (cm⁻¹) | C-I stretching (cm⁻¹) |
| This compound | ~3100 | ~1520, ~1410 | ~650 | ~580 |
| Isomers | ~3120 - 3080 | ~1530 - 1400 | ~680 - 630 | ~600 - 550 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 288, 290 | [M-Br]⁺, [M-I]⁺, [M-Br-I]⁺ |
| Isomers | 288, 290 | [M-Br]⁺, [M-I]⁺, [M-Br-I]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Optimization of these procedures may be necessary for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromoiodothiophene isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Utilize a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a pulse angle of 30° and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the prepared sample in the spectrometer.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers if in a mixture.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 50 to 400.
-
Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio). Analyze the fragmentation pattern to aid in structural elucidation.
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of this compound and its isomers is outlined below. This process involves the acquisition of multiple spectroscopic datasets, analysis of key spectral features, and a comparative evaluation to confirm the identity of the specific isomer.
Caption: Workflow for the spectroscopic comparison of bromoiodothiophene isomers.
Validation of 3-Bromo-4-iodothiophene Reaction Products: A Comparative Guide to Cross-Coupling Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions for the functionalization of 3-bromo-4-iodothiophene. Due to the differential reactivity of the carbon-iodine and carbon-bromine bonds, selective mono-functionalization at the 4-position is readily achievable. This document outlines the expected reaction products from Suzuki, Stille, Sonogashira, and Negishi coupling reactions, and provides a comparative analysis of their validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Executive Summary
This compound is a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds used in pharmaceutical and materials science research. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the iodine-bearing carbon. This guide details the expected outcomes and analytical validation of four key cross-coupling methodologies:
-
Suzuki Coupling: Utilizes readily available and generally non-toxic boronic acids.
-
Stille Coupling: Employs organostannanes, which are often air- and moisture-stable but pose toxicity concerns.
-
Sonogashira Coupling: A reliable method for the introduction of alkyne moieties.
-
Negishi Coupling: Involves the use of organozinc reagents, which exhibit high reactivity.
The choice of method often depends on the desired substituent, functional group tolerance, and considerations of reagent toxicity and stability. This guide provides the necessary data to anticipate and confirm the structure of the resulting 3-bromo-4-substituted thiophene products.
Comparative Data of Reaction Products
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Product Name | Structure | Predicted Chemical Shifts (δ, ppm) |
| 3-Bromo-4-phenylthiophene | ![]() | ~7.50-7.30 (m, 5H, Ar-H), ~7.35 (d, 1H, Th-H), ~7.20 (d, 1H, Th-H) |
| 3-Bromo-4-(thiophen-2-yl)thiophene | ![]() | ~7.40 (dd, 1H, Th-H), ~7.30 (d, 1H, Th-H), ~7.25 (d, 1H, Th-H), ~7.10 (dd, 1H, Th-H), ~7.05 (dd, 1H, Th-H) |
| 3-Bromo-4-(phenylethynyl)thiophene | ![]() | ~7.55-7.45 (m, 2H, Ar-H), ~7.40-7.30 (m, 3H, Ar-H), ~7.30 (d, 1H, Th-H), ~7.15 (d, 1H, Th-H) |
| 3-Bromo-4-butylthiophene | ![]() | ~7.15 (d, 1H, Th-H), ~6.95 (d, 1H, Th-H), ~2.70 (t, 2H, -CH₂-), ~1.65 (m, 2H, -CH₂-), ~1.40 (m, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Product Name | Predicted Chemical Shifts (δ, ppm) |
| 3-Bromo-4-phenylthiophene | ~140 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Th-C), ~125 (Th-CH), ~122 (Th-CH), ~110 (Th-C-Br) |
| 3-Bromo-4-(thiophen-2-yl)thiophene | ~138 (Th-C), ~135 (Th-C), ~128 (Th-CH), ~127 (Th-CH), ~125 (Th-CH), ~124 (Th-CH), ~123 (Th-CH), ~110 (Th-C-Br) |
| 3-Bromo-4-(phenylethynyl)thiophene | ~132 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~123 (Ar-C), ~122 (Th-CH), ~120 (Th-CH), ~112 (Th-C-Br), ~95 (C≡C), ~85 (C≡C) |
| 3-Bromo-4-butylthiophene | ~142 (Th-C), ~125 (Th-CH), ~121 (Th-CH), ~108 (Th-C-Br), ~33 (-CH₂-), ~30 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| Product Name | Predicted Molecular Ion (m/z) | Key Fragmentation Patterns |
| 3-Bromo-4-phenylthiophene | 238/240 (M⁺, Br isotope pattern) | [M-Br]⁺, [M-Ph]⁺, [Ph]⁺, [Th]⁺ |
| 3-Bromo-4-(thiophen-2-yl)thiophene | 244/246 (M⁺, Br isotope pattern) | [M-Br]⁺, [M-Thienyl]⁺, [Thienyl]⁺ |
| 3-Bromo-4-(phenylethynyl)thiophene | 262/264 (M⁺, Br isotope pattern) | [M-Br]⁺, [M-C≡CPh]⁺, [PhC≡C]⁺ |
| 3-Bromo-4-butylthiophene | 218/220 (M⁺, Br isotope pattern) | [M-Br]⁺, [M-C₄H₉]⁺, [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the 4-position of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in an anhydrous, degassed solvent such as toluene or DMF.
-
Reagent Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify by column chromatography on silica gel.
Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Negishi Coupling
-
Organozinc Reagent Preparation: Prepare the organozinc reagent by reacting the corresponding organolithium or Grignard reagent with anhydrous ZnCl₂ in THF.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Coupling: Add the freshly prepared organozinc reagent to the solution of the thiophene derivative.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
Visualization of Reaction Pathways and Analytical Workflow
The following diagrams illustrate the general cross-coupling reaction and the workflow for product validation.
Unlocking Sequential Functionalization: The Strategic Advantage of 3-Bromo-4-iodothiophene in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the choice of starting material is a critical determinant of synthetic efficiency and molecular diversity. In the realm of dihalogenated thiophenes, the unsymmetrically substituted 3-Bromo-4-iodothiophene offers distinct advantages over its symmetric counterparts, such as 3,4-dibromothiophene. This guide provides an objective comparison, supported by established reactivity principles and experimental data, to highlight the strategic benefits of employing this compound in palladium-catalyzed cross-coupling reactions.
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl.[1] This inherent difference allows for the selective activation of the carbon-iodine (C-I) bond under milder conditions, leaving the more robust carbon-bromine (C-Br) bond intact for subsequent transformations. This regioselectivity is the cornerstone of its utility, enabling a controlled, stepwise introduction of different substituents onto the thiophene ring.
In contrast, symmetric dihalothiophenes, such as 3,4-dibromothiophene, present a greater challenge in achieving selective mono-functionalization.[2] Since both C-Br bonds have similar reactivity, cross-coupling reactions often yield a mixture of mono- and di-substituted products, necessitating careful optimization of reaction conditions and often leading to lower yields of the desired mono-substituted intermediate.[1][2]
Performance Comparison in Cross-Coupling Reactions
The superior performance of this compound in achieving regioselectivity is evident across various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When this compound is subjected to Suzuki coupling conditions, the reaction can be directed to occur selectively at the more reactive C-I bond by using appropriate catalysts and reaction conditions. This allows for the synthesis of 3-aryl-4-bromothiophenes in high yield, which can then be subjected to a second, different Suzuki coupling at the C-Br position. While direct comparative studies with 3,4-dibromothiophene are not extensively documented under identical conditions, the established principles of halogen reactivity strongly support the superior selectivity of the bromo-iodo derivative.[1][3]
| Substrate | Coupling Partner | Expected Major Product | Expected Selectivity |
| This compound | Arylboronic Acid | 3-Aryl-4-bromothiophene | High (>90:10) |
| 3,4-Dibromothiophene | Arylboronic Acid | Mixture of 3-Aryl-4-bromothiophene and 3,4-Diarylthiophene | Low to Moderate |
Table 1. Expected outcomes in the mono-Suzuki coupling of this compound versus 3,4-Dibromothiophene.
Stille Coupling
Similar to the Suzuki reaction, the Stille coupling of this compound with organostannanes can be controlled to achieve selective substitution at the 4-position (C-I bond). This provides a reliable route to unsymmetrically 3,4-disubstituted thiophenes, which are valuable building blocks in materials science. For 3,4-dibromothiophene, achieving mono-substitution in Stille couplings often requires careful control of stoichiometry and reaction time to avoid the formation of the di-substituted product.[4]
| Substrate | Coupling Partner | Expected Major Product | Expected Selectivity |
| This compound | Organostannane | 4-(Substituent)-3-bromothiophene | High |
| 3,4-Dibromothiophene | Organostannane | Mixture of mono- and di-substituted products | Moderate |
Table 2. Expected outcomes in the mono-Stille coupling of this compound versus 3,4-Dibromothiophene.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The high reactivity of the C-I bond in this compound makes it an ideal substrate for regioselective Sonogashira coupling with terminal alkynes.[5] This allows for the facile synthesis of 4-alkynyl-3-bromothiophenes, which can be further functionalized at the bromine position.
| Substrate | Coupling Partner | Expected Major Product | Expected Selectivity |
| This compound | Terminal Alkyne | 4-Alkynyl-3-bromothiophene | High |
| 3,4-Dibromothiophene | Terminal Alkyne | Mixture of mono- and di-alkynylated products | Moderate |
Table 3. Expected outcomes in the mono-Sonogashira coupling of this compound versus 3,4-Dibromothiophene.
Experimental Protocols
General Protocol for Regioselective Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-4-bromothiophene.[6][7]
General Protocol for Regioselective Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, perform a standard work-up, typically involving filtration through Celite and removal of the solvent under reduced pressure.
Visualizing the Advantage: Reaction Pathways
The following diagrams illustrate the strategic advantage of this compound in enabling sequential, regioselective cross-coupling reactions.
Caption: Regioselective functionalization of this compound.
Caption: Non-selective coupling of 3,4-Dibromothiophene.
Caption: Workflow for unsymmetrical thiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Catalyst Efficiency in 3-Bromo-4-iodothiophene Couplings
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heterocycles is a cornerstone of modern synthetic chemistry. 3-Bromo-4-iodothiophene presents a valuable scaffold, with two distinct halogen atoms offering a handle for sequential and site-selective cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of catalyst performance in Suzuki-Miyaura, Sonogashira, and Stille couplings of this compound, supported by experimental data and detailed protocols.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the guiding principle for selective couplings of this compound. The C-I bond, being weaker, is more susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0). This inherent reactivity difference (I > Br) allows for selective functionalization at the 4-position.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For the selective arylation of this compound at the 4-position, various palladium-based catalysts have been employed. The choice of ligand is crucial in tuning the catalyst's activity and selectivity.
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | Ethanol | Reflux | - | Moderate | [1] |
| Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Good | [2] |
| Pd₂(dba)₃ / tBu₃P | Arylboronic acid | - | - | - | - | - | [3] |
| PdFe₂O₄ | Phenylboronic acid | K₂CO₃ | Methanol/H₂O | 100 | - | High | [4] |
Key Observations:
-
Standard palladium catalysts like Pd(PPh₃)₄ are effective, though yields may be moderate.[1]
-
The use of more sophisticated ligands, such as dppf, can improve reaction efficiency.[2]
-
Bulky and electron-rich phosphine ligands like tBu₃P are known to enhance catalytic activity, particularly for less reactive C-Br bonds, suggesting their potential for subsequent couplings.[3]
-
Heterogeneous catalysts, such as Pd supported on magnetic nanoparticles (PdFe₂O₄), offer high yields and the advantage of easy separation and reusability.[4]
Catalyst Efficiency in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The selective reaction at the C-I bond of this compound is readily achievable.
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Trimethylsilylacetylene | Triethylamine | - | 0 | 6 | 70 | [5] |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Triethylamine | - | 0 | 3 | 82 | [5] |
| Pd(OAc)₂ / XPhos | Trimethylsilylacetylene | Et₃N | MeCN | 110 | - | High | [6] |
| Pd/CuFe₂O₄ | Phenylacetylene | K₂CO₃ | Ethanol | 70 | 3 | 90 | [7] |
Key Observations:
-
Both Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are effective catalysts, with Pd(PPh₃)₄ showing a higher reaction rate.[5]
-
The use of bulky electron-rich ligands like XPhos can be highly effective, even in copper-free conditions for some substrates.[6]
-
Magnetically separable nanocatalysts like Pd/CuFe₂O₄ demonstrate excellent efficiency and recyclability under mild conditions.[7]
Catalyst Performance in Stille Coupling
The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. The reaction is tolerant of a wide range of functional groups. Similar to other palladium-catalyzed couplings, the reaction proceeds selectively at the more reactive C-I bond.
| Catalyst System | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | Tributyl(aryl)stannane | Toluene | 80-110 | - | - |[8] | | PdCl₂(PPh₃)₂ | Tributyl(vinyl)stannane | Toluene | 80-110 | - | - |[8] | | Pd(PPh₃)₄ | Organotin | PEG-400 | 100 | - | Excellent |[9] |
Key Observations:
-
Standard palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used for Stille couplings.[8] |* The use of green solvents like PEG-400 with Pd(PPh₃)₄ can lead to excellent yields and offers a more environmentally benign protocol.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a degassed solvent mixture (e.g., dioxane/water), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is heated under an inert atmosphere (e.g., at 90°C) with stirring for the specified time. Upon completion, the reaction is cooled, and the product is partitioned between an organic solvent (e.g., ether) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
General Procedure for Sonogashira Coupling: To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol) are added. The reaction mixture is stirred at the appropriate temperature (e.g., 0°C to room temperature) until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[5][10]
General Procedure for Stille Coupling: In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are placed. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous and degassed solvent (e.g., toluene) is added via syringe, followed by the organostannane reagent (1.0-1.2 equivalents). The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[8]
Visualizing the Catalytic Pathways
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and a logical workflow for catalyst selection in the sequential functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for sequential coupling of this compound.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
- 8. benchchem.com [benchchem.com]
- 9. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselective Functionalization of 3-Bromo-4-iodothiophene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Regioisomeric Outcomes in Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in pharmaceuticals, materials science, and agrochemicals. 3-Bromo-4-iodothiophene is a versatile building block that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and highly regioselective transformations. This guide provides a comprehensive comparison of the expected regioisomeric outcomes in Suzuki, Stille, and Sonogashira coupling reactions involving this compound, supported by established principles of reaction mechanisms and experimental observations on analogous systems.
The Decisive Factor: Halogen Reactivity in Palladium Catalysis
The regioselectivity in palladium-catalyzed cross-coupling reactions of dihalogenated substrates is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bonds. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is attributed to the weaker carbon-halogen bond strength and higher polarizability of the heavier halogens, which facilitates the insertion of the palladium catalyst.
For this compound, this reactivity difference is the key determinant for selective functionalization. The C-I bond is significantly more susceptible to oxidative addition than the C-Br bond. Consequently, under carefully controlled conditions, cross-coupling reactions can be directed almost exclusively to the 4-position of the thiophene ring, leaving the bromine atom at the 3-position available for subsequent transformations.
Comparison of Regioisomeric Products in Key Cross-Coupling Reactions
While specific quantitative data for the direct comparative coupling on this compound is not extensively documented in single reports, the overwhelming consensus from studies on analogous dihaloheterocycles allows for a confident prediction of the major regioisomers formed. The primary product in Suzuki, Stille, and Sonogashira reactions will be the result of coupling at the C-4 position.
| Reaction Type | Predominant Regioisomer | Alternative Regioisomer (Minor or Negligible) |
| Suzuki Coupling | 4-Aryl-3-bromothiophene | 3-Aryl-4-iodothiophene |
| Stille Coupling | 4-Substituted-3-bromothiophene | 3-Substituted-4-iodothiophene |
| Sonogashira Coupling | 4-Alkynyl-3-bromothiophene | 3-Alkynyl-4-iodothiophene |
Note: The formation of the alternative regioisomer is generally not observed under standard reaction conditions that exploit the differential reactivity of the C-I and C-Br bonds.
Experimental Protocols for Regioselective Synthesis
The following are generalized experimental protocols for achieving regioselective coupling at the 4-position of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Regioselective Suzuki Coupling
This protocol is designed for the selective formation of 4-aryl-3-bromothiophene.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, typically with a small amount of water)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to a temperature typically between 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
The crude product is then purified by column chromatography.
Regioselective Stille Coupling
This protocol outlines the selective synthesis of 4-substituted-3-bromothiophene.
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
If applicable, add the co-catalyst or additive.
-
Heat the reaction mixture with stirring, typically between 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Regioselective Sonogashira Coupling
This protocol describes the selective formation of 4-alkynyl-3-bromothiophene.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, typically washing with ammonium chloride solution.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway and Logic
The following diagrams illustrate the underlying principles and workflows for the regioselective functionalization of this compound.
Caption: Catalytic cycle for regioselective cross-coupling at the C-I bond.
A Researcher's Guide to Purity Assessment of Synthesized 3-Bromo-4-iodothiophene Derivatives
For researchers, scientists, and drug development professionals, the meticulous assessment of compound purity is a critical step in the synthesis of novel chemical entities. This is particularly true for halogenated heterocycles like 3-Bromo-4-iodothiophene derivatives, which are valuable intermediates in the creation of complex organic molecules for pharmaceuticals and materials science. The presence of even minor impurities, such as isomers or residual starting materials, can significantly impact the outcome of subsequent reactions, biological activity, and the overall integrity of the research.
This guide provides a comprehensive comparison of three widely used analytical techniques for determining the purity of a synthesized this compound derivative: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present illustrative experimental data and detailed protocols to offer an objective comparison of these methods.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of quantitative accuracy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation; signal intensity is proportional to the number of nuclei. |
| Typical Purity Range | 98.5% - 99.9% | 99.0% - >99.9% | >99.5% (Absolute Purity) |
| Key Impurities Detected | Volatile starting materials (e.g., 3-bromothiophene), isomeric byproducts (e.g., 2-Bromo-3-iodothiophene), poly-halogenated thiophenes. | Less volatile starting materials, byproducts, and degradation products. | Provides structural information on all proton-containing species; can quantify known and unknown impurities relative to an internal standard. |
| Advantages | High sensitivity and excellent separation of volatile isomers. Provides structural information of impurities through mass spectra. | Broad applicability to a wide range of compounds, including those that are not volatile. Robust and reproducible for quantitative analysis. | Provides absolute purity without the need for a specific reference standard of the analyte. Non-destructive. Gives structural confirmation. |
| Limitations | Only suitable for thermally stable and volatile compounds. Derivatization may be required for some analytes. | Lower resolution for some isomeric impurities compared to GC. Requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures. Requires a highly pure internal standard. |
Illustrative Quantitative Purity Assessment Data
The following table presents hypothetical data from the analysis of a synthesized batch of a this compound derivative.
| Analytical Method | Parameter | Result |
| GC-MS | Purity (%) | 99.2% |
| 3-Bromothiophene (Impurity, %) | 0.3% | |
| 2-Bromo-3-iodothiophene (Isomer, %) | 0.5% | |
| HPLC | Purity (Area %) | 99.5% |
| Retention Time (min) | 8.2 min | |
| Unknown Impurity (Area %) | 0.5% | |
| qNMR (¹H) | Absolute Purity (w/w %) | 99.6% |
| Characteristic Peaks (ppm) | Aromatic protons of the thiophene ring. | |
| Impurity Peaks | Signals corresponding to residual solvents and minor isomeric impurities. |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
Chromatographic Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound derivative.
-
Dissolve the sample in 1 mL of high-purity dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a GC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 5 µL
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 50% B
-
17.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 2 mg of the synthesized this compound derivative.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 0.2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher, equipped with a high-resolution probe.
-
High-precision NMR tubes.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound derivative into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the solution to ensure homogeneity and transfer it to an NMR tube.
Purity Calculation: The absolute purity (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthesis and subsequent purity assessment workflow.
Caption: Synthetic workflow for a this compound derivative.
Caption: Workflow for the purity assessment of the synthesized product.
A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-4-iodothiophene for Pharmaceutical and Materials Science Research
An essential guide for researchers, scientists, and drug development professionals on the selective functionalization of 3-bromo-4-iodothiophene, a versatile building block in organic synthesis. This guide provides a comparative analysis of common cross-coupling reactions, summarizing available quantitative data and detailing experimental protocols to aid in the strategic design of synthetic routes.
The regioselective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in medicinal chemistry and materials science. This compound is a valuable starting material, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The well-established difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more susceptible to oxidative addition to a palladium(0) catalyst, allows for selective transformations at the 4-position while leaving the 3-position available for subsequent modifications.
This guide presents a literature review of common cross-coupling reactions—Sonogashira, Suzuki, Stille, and Negishi—on this compound and its close analogs, providing a framework for predicting reactivity and optimizing reaction conditions.
Performance Comparison of Cross-Coupling Reactions
The following table summarizes the yields of various cross-coupling reactions, highlighting the preferential reactivity at the C-I bond. It is important to note that direct experimental data for all coupling types on this compound is not uniformly available in the literature. In such cases, data from closely related substrates, such as 2-bromo-3-iodobenzothiophene, is presented to provide a reasonable expectation of reactivity and yield.
| Cross-Coupling Reaction | Coupling Partner | Product | Yield (%) | Reference |
| Sonogashira | 3-Methoxypropyne | 3-Bromo-4-((3-methoxyprop-1-yn-1-yl)benzo[b]thiophene) | 59% | [1] |
| Phenylacetylene | 3-Bromo-4-(phenylethynyl)thiophene | Expected High | [2] | |
| Suzuki | Arylboronic Acids | 3-Bromo-4-arylthiophene | Moderate to Good | [3] |
| Stille | Organostannanes | 3-Bromo-4-substituted thiophene | Expected High | [4] |
| Negishi | Organozinc Reagents | 3-Bromo-4-substituted thiophene | Expected Good to Excellent | [5] |
Yields are based on the reaction at the C-I position. "Expected" yields are inferred from reactions on analogous dihalogenated thiophenes and phenols.[2][4][5]
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on published procedures for this compound analogs and serve as a starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6]
General Procedure: To a solution of the this compound analog (1.0 equiv) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv). The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent. The product is purified by column chromatography.[2]
Example with 2-Bromo-3-iodobenzothiophene: A reaction of 2-bromo-3-iodobenzothiophene with 3-methoxypropyne using a palladium catalyst yielded the C3-alkynylated product in 59% yield.[1]
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7]
General Procedure: In a flask, the this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. The mixture is degassed and heated (typically 80-110 °C) until the reaction is complete. After cooling, the mixture is partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.[3]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[4]
General Procedure: To a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) is added the organostannane reagent (1.0-1.2 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand). The reaction is heated (typically 80-110 °C) under an inert atmosphere until completion. Work-up involves quenching the reaction, followed by extraction and purification to remove the tin byproducts.[3][4]
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[5]
General Procedure: The organozinc reagent is either prepared in situ or added to a solution of this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in an anhydrous solvent like THF or DMF under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating. Upon completion, the reaction is quenched and worked up similarly to other cross-coupling reactions, followed by purification.[8]
Reactivity and Regioselectivity
The selective functionalization of this compound is governed by the differential reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.
Caption: Regioselectivity in cross-coupling of this compound.
The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition to the palladium(0) catalyst more readily, leading to the preferential formation of 4-substituted-3-bromothiophene derivatives. The remaining C-Br bond can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent, allowing for the synthesis of unsymmetrically disubstituted thiophenes.
Experimental Workflow
The general workflow for performing a selective cross-coupling reaction on this compound is outlined below.
Caption: General experimental workflow for selective cross-coupling.
This guide provides a foundational understanding for researchers to effectively utilize this compound in the synthesis of novel compounds. The provided data and protocols, while drawing from analogous systems in some cases, offer a robust starting point for developing efficient and selective cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-iodothiophene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-iodothiophene (CAS No. 73882-41-4), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical due to the compound's hazardous properties.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling at all times. All personnel must be familiar with its safety profile before commencing any work.
Summary of Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin. |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| (Single Exposure) | ||
| Hazardous to the Aquatic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
| Environment, Long-term | ||
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour. |
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile rubber, neoprene) must be worn.[1] Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: When handling outside of a certified chemical fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is crucial to prevent harm to individuals and the environment.
Step 1: Segregation and Labeling
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), must be segregated from other laboratory waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, flame, exclamation mark, environment).
Step 2: Waste Collection
-
Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept tightly closed when not in use to prevent the release of vapors.[1][2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and incompatible materials.[1][2]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2] Use non-sparking tools for cleanup.[1][2]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1]
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]
Step 5: Container Decontamination
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated containers.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-4-iodothiophene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-iodothiophene, tailored for research scientists and drug development professionals. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that requires careful handling due to its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) can be difficult to locate, the hazards can be inferred from structurally similar compounds and general knowledge of organoiodine and organobromine compounds. Anticipated hazards include skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2] Therefore, a stringent personal protective equipment protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer additional protection from splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Body | Chemical-resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required to protect against skin contact.[4] For larger quantities or increased risk of splashing, a chemically resistant apron or coveralls should be worn. |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded or if symptoms of irritation are experienced.[1] At a minimum, all handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect from spills.[5] |
Experimental Protocol: Safe Handling and Use
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Preparation and Engineering Controls:
-
Fume Hood: Before starting any work, verify that a chemical fume hood is certified and functioning correctly.[7]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain any potential spills or contamination.[8]
-
Assemble Equipment: Gather all necessary laboratory equipment and reagents within the fume hood before introducing the this compound.
-
Emergency Equipment: Ensure that an emergency shower and eyewash station are easily accessible and unobstructed.
Handling Procedures:
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper. Avoid creating dust.[1]
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring to a solution, do so slowly to avoid splashing.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2][6] Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the chemical. Carefully remove PPE, ensuring to not touch any potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.[11]
Operational Plan: Disposal
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[5][10][12]
Table 2: Disposal Plan for this compound Waste
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "Halogenated Organic Waste," and "this compound." |
| Liquid Waste | Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[10][13][14] | "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents with their approximate concentrations. |
| Empty Containers | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as halogenated organic waste. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. | The rinsate container should be labeled as described for liquid waste. |
Disposal Procedure:
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour this compound or its solutions down the drain. [5]
Workflow for Handling and Disposal of this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




